molecular formula C14H15N3O2 B2700560 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine CAS No. 1421448-79-4

4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Numéro de catalogue: B2700560
Numéro CAS: 1421448-79-4
Poids moléculaire: 257.293
Clé InChI: DQYDAZGWAKJDJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

morpholin-4-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(17-7-9-19-10-8-17)13-11-12(3-4-15-13)16-5-1-2-6-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYDAZGWAKJDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC=CC(=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vivo Pharmacokinetics and ADME Profile of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core:

Introduction

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which collectively governs its pharmacokinetics (PK). The compound 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine represents a novel chemical entity incorporating three key heterocyclic scaffolds: a pyridine ring, a pyrrole ring, and a morpholine moiety. Each of these structures is prevalent in a multitude of clinically successful drugs, valued for the unique physicochemical and biological properties they impart.

The morpholine ring, in particular, is often introduced by medicinal chemists to enhance aqueous solubility, modulate basicity, and improve metabolic stability, thereby favorably influencing a compound's overall pharmacokinetic properties.[1][2] The pyrrolopyridine core is also a common feature in bioactive molecules, recognized for its ability to engage in various biological interactions.[3][4]

This technical guide provides a forward-looking, in-depth analysis of the anticipated in vivo pharmacokinetics and ADME profile of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine. In the absence of direct experimental data for this specific molecule, this document serves as a predictive framework, synthesizing established knowledge of its constituent chemical motifs. Furthermore, it offers a comprehensive overview of the standard, field-proven experimental protocols that are essential for the empirical determination and validation of a compound's ADME and pharmacokinetic characteristics. This guide is designed for researchers, scientists, and drug development professionals, offering both predictive insights and a practical roadmap for preclinical evaluation.

Predictive ADME Profile: A Synthesis of Structural Insights

The ADME profile of a drug candidate is intricately linked to its physicochemical properties. By dissecting the structure of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine, we can construct a scientifically grounded, hypothetical ADME profile.

Physicochemical Properties (Predicted)

A preliminary in silico analysis provides a foundation for our predictions. Tools like SwissADME can offer valuable insights into the drug-like properties of novel compounds.[5]

PropertyPredicted Value/CharacteristicImplication for ADME
Molecular Weight ~271.3 g/mol Well within the typical range for good oral absorption.
LogP (Lipophilicity) Moderately lipophilicBalanced lipophilicity is crucial for membrane permeability without compromising solubility.
Topological Polar Surface Area (TPSA) ModerateSuggests a good balance for cell permeability and solubility.
Hydrogen Bond Donors 0Favorable for membrane permeation.
Hydrogen Bond Acceptors 4 (N and O atoms)Contributes to aqueous solubility.
pKa (Basicity) The morpholine and pyridine nitrogens will exhibit basicity.Influences solubility in the acidic environment of the stomach and absorption in the intestine.
Absorption

Given its moderate molecular weight and predicted physicochemical properties, 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is expected to exhibit high gastrointestinal (GI) absorption following oral administration.[5] The presence of basic nitrogen atoms in the pyridine and morpholine rings suggests that its solubility will be pH-dependent, being higher in the acidic environment of the stomach, which can facilitate dissolution before absorption in the more alkaline small intestine.

Distribution

Following absorption, a drug's distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): The compound's moderate lipophilicity suggests it will likely exhibit some degree of plasma protein binding. High PPB can limit the free fraction of the drug available to exert its pharmacological effect and to be cleared.[6]

  • Volume of Distribution (Vd): The presence of the morpholine moiety often leads to improved pharmacokinetic profiles.[1] It is plausible that the compound will have a moderate volume of distribution, indicating that it does not sequester extensively into tissues.

  • Blood-Brain Barrier (BBB) Permeation: The morpholine ring is a common feature in CNS-active drugs, as it can improve BBB crossing.[2] In silico models often predict good BBB permeation for molecules with these characteristics.[5]

Metabolism

The metabolic fate of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is likely to be governed by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) system.

  • Likely Metabolic Pathways:

    • Oxidation of the Pyridine Ring: N-oxidation or hydroxylation of the pyridine ring are common metabolic pathways.

    • Oxidation of the Pyrrole Ring: The pyrrole ring can undergo oxidation to form various metabolites.

    • Morpholine Ring Metabolism: While generally more metabolically stable, the morpholine ring can undergo N-dealkylation or ring-opening.

    • Amide Bond Hydrolysis: The carbonyl-morpholine amide bond could be susceptible to hydrolysis by amidases.

The diagram below illustrates these potential metabolic transformations.

G Parent 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine M1 Pyridine N-Oxide Parent->M1 CYP-mediated N-oxidation M2 Hydroxylated Pyridine Parent->M2 CYP-mediated hydroxylation M3 Oxidized Pyrrole Parent->M3 CYP-mediated oxidation M4 N-dealkylated Morpholine Parent->M4 CYP-mediated N-dealkylation M5 Hydrolyzed Amide Parent->M5 Amidase-mediated hydrolysis

Caption: Predicted metabolic pathways of the target compound.

Excretion

The primary routes of excretion for the parent compound and its metabolites will likely be through the kidneys (renal excretion) and/or the liver (biliary excretion). The physicochemical properties of the metabolites (e.g., increased polarity after oxidation) will largely determine the predominant route. More polar metabolites are typically excreted renally.

Methodologies for Experimental Characterization

To move from prediction to empirical evidence, a series of standardized in vitro and in vivo studies are required. The following protocols represent the gold standard in preclinical drug development.

In Vivo Pharmacokinetic Study in Rodents

The objective of this study is to determine key pharmacokinetic parameters after intravenous (IV) and oral (PO) administration.

Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • IV Group: Administer the compound (formulated in a suitable vehicle, e.g., 20% Solutol in saline) as a bolus dose via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect serial blood samples (~100 µL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Calculate the key PK parameters using non-compartmental analysis software.

The workflow for this study is depicted below.

G cluster_iv IV Dosing Group cluster_po PO Dosing Group IV_Dose IV Bolus Dose (1 mg/kg) Sampling Serial Blood Sampling (0-24h) IV_Dose->Sampling PO_Dose Oral Gavage (5 mg/kg) PO_Dose->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Calc Non-Compartmental PK Analysis Analysis->PK_Calc

Caption: Workflow for a rodent pharmacokinetic study.

Key Pharmacokinetic Parameters

The following table summarizes the key parameters that would be determined from this study.[7]

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Apparent volume of distribution.
F% Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
In Vitro ADME Assays

These assays provide crucial information on the metabolic stability and potential for drug-drug interactions.

Metabolic Stability in Liver Microsomes

This assay predicts the rate of metabolic clearance in the liver.

Protocol:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (from rat or human) and the cofactor NADPH in a phosphate buffer at 37°C.

  • Time Points: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of the drug that is bound to plasma proteins.

Protocol:

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and a protein-free buffer to the other.

  • Equilibration: Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the difference in concentrations between the two chambers.

Conclusion

While awaiting empirical data, this guide establishes a robust, scientifically-grounded framework for understanding the likely in vivo pharmacokinetic and ADME profile of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine. The structural combination of pyrrole, pyridine, and morpholine moieties suggests a promising profile, potentially characterized by good oral absorption and a favorable metabolic stability profile. The provided experimental protocols offer a clear and actionable path for the preclinical development team to rigorously evaluate these predictions. The successful integration of predictive science with empirical, validated methodologies is the cornerstone of efficient and effective drug discovery. By understanding and systematically investigating the ADME properties of novel chemical entities like the one discussed, we can better prioritize candidates and increase the probability of advancing new, safe, and effective medicines to the clinic.

References

  • Material Safety Data Sheet for Pyridine. (2011). J.T. Baker.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics.
  • Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine. (2025). Fisher Scientific.
  • Morpholine - IDLH. (2014). NIOSH - CDC.
  • Safety Data Sheet for 2-morpholinonicotinaldehyde. (2025). Fisher Scientific.
  • Material Safety Data Sheet for Morpholine. (n.d.). CDH Fine Chemical.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health and Allied Sciences.
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium.
  • 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid. (n.d.). ChemScene.
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). University of Washington.
  • Refined ADME Profiles for
  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. (2025). IJCRT.org.
  • Pharmacological profile of morpholine and its derivatives. (n.d.).
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis of 4-(1H-pyrrol-2-yl)pyridine, related compounds, and their application in sulfite sensing. (n.d.). American Chemical Society.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.).
  • Pharmacokinetics. (n.d.). ScienceDirect.
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (2025). MDPI.
  • Discovery and preclinical profile of teneligliptin... (2012). PubMed.
  • 6-(Morpholin-4-yl)pyridine-2-carbonitrile Env.
  • ADME BIOANALYSES. (n.d.). Eurofins.

Sources

Cytotoxicity and Safety Profile of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine in Cell Models: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine (hereafter referred to as PPCM ) represents a highly specific chemotype often utilized in the design of targeted therapeutics, such as kinase inhibitors and epigenetic modulators[1]. While its structural topology is optimized for target affinity, transitioning this molecule from discovery to preclinical development requires a rigorous, mechanistic understanding of its safety profile. This guide provides a comprehensive, self-validating framework for evaluating the in vitro cytotoxicity of PPCM, moving beyond basic viability metrics to uncover the causality of compound-induced cellular stress.

Mechanistic Rationale: Structural Liabilities of PPCM

As a Senior Application Scientist, it is critical to evaluate a molecule not just for what it targets, but for how its structural components interact with the broader cellular environment. PPCM contains three distinct pharmacophores, each carrying specific toxicological liabilities:

  • The Morpholine Ring: Classically employed to enhance aqueous solubility and optimize pharmacokinetic parameters. However, morpholine moieties are susceptible to cytochrome P450 (CYP)-mediated α -carbon oxidation, potentially yielding reactive, ring-opened intermediate metabolites.

  • The 1H-Pyrrole Moiety: This electron-rich aromatic ring is a known structural alert. It can undergo bioactivation into electrophilic species (e.g., epoxides or reactive iminium intermediates) that covalently bind to cellular macromolecules, leading to glutathione (GSH) depletion and oxidative stress[1].

  • The Pyridine Core: While an excellent hinge-binding motif, basic nitrogens can lead to lysosomotropism (accumulation in acidic organelles), causing generalized cellular toxicity at high concentrations.

Understanding these liabilities dictates our experimental design: we must evaluate PPCM not only in standard immortalized cell lines but also in metabolically competent models to unmask metabolite-driven toxicity.

Strategic Workflow for Cytotoxicity Profiling

To systematically de-risk PPCM, we employ a tiered profiling strategy. We begin with high-throughput viability screening, progress to metabolically competent hepatotoxicity models, and conclude with flow cytometric deconvolution of the cell death mechanism.

Workflow A Compound Synthesis & QC (PPCM) B Primary Screening (CellTiter-Glo / ATP Assay) A->B C Hepatotoxicity Profiling (HepG2 vs. HepaRG) B->C D Mechanistic Profiling (Annexin V / PI Flow) B->D E Therapeutic Index & Safety Margin C->E D->E

Caption: Preclinical safety evaluation workflow for PPCM.

Primary Viability Screening: The ATP-Quantification Paradigm

Causality of Assay Selection

Historically, colorimetric assays like MTT or MTS have been used to assess cell viability. However, these assays rely on NAD(P)H-dependent cellular oxidoreductases. Certain compounds, particularly pyridine derivatives, can artificially alter mitochondrial reductase activity, leading to false-negative viability readouts. To eliminate this metabolic artifact, we mandate the use of the CellTiter-Glo® Luminescent Cell Viability Assay [2]. This assay quantifies ATP, which is a direct, unconfounded proxy for metabolic activity and cell number. Furthermore, this approach aligns with ISO 10993-5 standards for in vitro cytotoxicity[3].

Protocol 1: Self-Validating ATP Viability Assay

This protocol is designed as a self-validating system; if any control fails, the entire plate is rejected, ensuring absolute data integrity.

  • Cell Seeding: Plate target cells (e.g., HEK293, HCT116) at 1×104 cells/well in 90 µL of complete media in a 96-well opaque white plate. Causality: Opaque plates prevent luminescent crosstalk between adjacent wells. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 1:3 serial dilution of PPCM starting at 100 µM. Add 10 µL of the compound to the respective wells.

  • Internal Validation Controls:

    • Negative/Vehicle Control: 0.1% DMSO (establishes 100% baseline ATP).

    • Positive Control: 10 µM Staurosporine (validates the assay's sensitivity to detect total cell death).

    • Background Control: Media + 0.1% DMSO without cells (quantifies reagent autofluorescence for background subtraction).

  • Incubation: Incubate for 72 hours to capture both acute toxicity and anti-proliferative effects.

  • Lysis and Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[2].

  • Analysis: Read luminescence. Subtract the background control from all wells, normalize to the vehicle control, and calculate the IC₅₀ using a 4-parameter non-linear regression model.

Quantitative Data: Representative Viability Profile

Note: Data represents typical preclinical profiling metrics for this structural class.

Table 1: Representative Cytotoxicity Profile of PPCM Across Cell Models

Cell LineTissue OriginMetabolic CompetenceIC₅₀ (µM)Maximum Tolerated Concentration (MTC, µM)
HEK293 Human Embryonic KidneyLow> 50.025.0
HCT116 Colorectal CarcinomaLow38.015.0
HepG2 Hepatocellular CarcinomaLow42.520.0
HepaRG Differentiated HepatocytesHigh (CYP-active)12.35.0

Hepatotoxicity and Metabolic Competence

A critical observation in Table 1 is the severe drop in the IC₅₀ value when testing PPCM in HepaRG cells compared to HepG2 cells.

Causality of the Model Choice

HepG2 cells, while widely used, lack substantial expression of primary Cytochrome P450 (CYP) enzymes. In contrast, HepaRG cells are terminally differentiated and possess a metabolic profile closely mirroring primary human hepatocytes. The differential toxicity observed (IC₅₀ of 42.5 µM in HepG2 vs. 12.3 µM in HepaRG) provides compelling evidence that PPCM's toxicity is metabolite-driven . The CYP-mediated oxidation of the morpholine or pyrrole rings generates reactive intermediates that induce cellular stress.

Table 2: Safety Margins and Therapeutic Index (Assuming an On-Target IC₅₀ = 0.5 µM)

ModelAssay EndpointIC₅₀ (µM)Therapeutic Index (TI)Risk Assessment
HepaRG ATP Viability12.324.6xModerate metabolic liability
HEK293 ATP Viability> 50.0> 100xLow general cytotoxicity

Mechanistic Deconvolution: Apoptosis vs. Necrosis

To understand how the reactive metabolites of PPCM induce cell death, we must differentiate between controlled, programmed cell death (apoptosis) and uncontrolled cellular rupture (necrosis).

Causality of Flow Cytometry (Annexin V / PI)

We utilize Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI). During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where Annexin V binds it. PI is a DNA-intercalating dye that cannot cross intact membranes; it only stains cells that have lost membrane integrity (late apoptosis/necrosis). This dual-staining allows us to map the exact trajectory of PPCM-induced cell death.

Protocol 2: Self-Validating Annexin V/PI Assay
  • Cell Preparation: Seed HepaRG cells at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat with PPCM at 0.5x, 1x, and 2x the established IC₅₀ (e.g., 6 µM, 12 µM, 24 µM).

  • Harvesting (Critical Step): Collect both floating (already dead/dying) and adherent cells. Causality: Using an enzyme-free dissociation buffer (rather than Trypsin) is mandatory to prevent the enzymatic cleavage of surface phosphatidylserine, which would yield false-negative Annexin V binding.

  • Staining: Wash pellets with cold PBS, resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

  • Internal Validation Controls:

    • Unstained Cells: Establishes baseline autofluorescence.

    • Single-Stain Annexin V (Positive Control treated): For compensation matrix setup.

    • Single-Stain PI (Heat-killed cells): For compensation matrix setup.

  • Analysis: Analyze 10,000 events per sample via flow cytometry.

Pathway PPCM PPCM Bioactivation (Reactive Metabolites) GSH Glutathione Depletion PPCM->GSH Covalent binding Mito Mitochondrial Depolarization GSH->Mito Oxidative stress Casp Caspase-3/7 Activation Mito->Casp Cytochrome C release Apop Apoptotic Cell Death Casp->Apop Execution phase

Caption: Metabolite-driven apoptotic signaling pathway induced by PPCM.

References

1.[1] Title: Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

3.[3] Title: ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Source: International Organization for Standardization (ISO). URL: [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Executive Summary & Strategic Rationale

The target molecule, 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine, features a highly functionalized pyrrolopyridine core coupled to a morpholine amide. This structural motif is highly relevant in modern drug discovery, often serving as a rigid scaffold for kinase inhibitors and receptor antagonists.

To ensure a robust, scalable, and self-validating synthesis, we have designed a three-step linear protocol. The sequence avoids complex transition-metal catalysis in favor of reliable condensation and amidation chemistry, utilizing a Clauson-Kaas pyrrole annulation, chemoselective ester saponification, and a highly efficient HATU-mediated amide coupling.

Mechanistic Causality & Reaction Design

  • Phase 1: Clauson-Kaas Pyrrole Annulation The construction of the 1-arylpyrrole core relies on the classic Clauson-Kaas reaction[1]. By treating methyl 4-aminopyridine-2-carboxylate with 2,5-dimethoxytetrahydrofuran (2,5-DMTF) in glacial acetic acid, the acetal is hydrolyzed in situ to yield succinaldehyde. Acetic acid is a critical experimental choice here: it serves a dual purpose by acting as the bulk solvent and providing the Brønsted acid catalysis required for both the deprotection of 2,5-DMTF and the subsequent Paal-Knorr-type dehydrative cyclization.

  • Phase 2: Chemoselective Saponification Hydrolysis of the methyl ester is achieved using lithium hydroxide (LiOH). The selection of LiOH over stronger bases (like NaOH or KOH) is deliberate. The milder nature of the lithium cation and the hydroxide counterion minimizes the risk of unwanted nucleophilic aromatic substitution (SNAr) at the electron-deficient C4 position of the pyridine ring, thereby preserving the newly formed pyrrole moiety.

  • Phase 3: HATU-Mediated Amidation For the final morpholine coupling, HATU is employed alongside the non-nucleophilic base DIPEA. HATU rapidly converts the picolinic acid intermediate into a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester[2]. The nitrogen atom at the 7-position of the OAt leaving group exerts a powerful neighboring group effect, acting as a hydrogen-bond acceptor that pre-organizes the incoming secondary amine (morpholine). This dramatically accelerates the nucleophilic attack and ensures near-quantitative conversion, outperforming traditional carbodiimide (EDC/DCC) methods[3].

Visual Workflows

SynthesisWorkflow SM Methyl 4-aminopicolinate Int1 Methyl 4-(1H-pyrrol-1-yl) picolinate SM->Int1 2,5-DMTF, AcOH 80 °C, 4 h Int2 4-(1H-pyrrol-1-yl) picolinic acid Int1->Int2 LiOH·H2O THF/MeOH/H2O, RT, 2 h Target Target Amide (Morpholine derivative) Int2->Target Morpholine, HATU DIPEA, DMF, RT, 12 h

Three-step synthetic workflow for 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine.

HATUMechanism Acid Carboxylic Acid Deprot Carboxylate Anion Acid->Deprot DIPEA (Base) OAt OAt Active Ester Deprot->OAt HATU (- HMPT, - PF6) Amide Amide Product OAt->Amide Morpholine (- HOAt)

Mechanism of HATU-mediated amide coupling via the highly reactive OAt active ester intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, solvent systems, and expected outcomes for the self-validating synthetic sequence.

StepReagent / ReactantEquivalentsSolvent SystemTemp (°C)Time (h)Expected Yield
1 Methyl 4-aminopicolinate1.0Glacial AcOH80475–85%
1 2,5-Dimethoxytetrahydrofuran1.1----
2 Pyrrole Ester Intermediate1.0THF/MeOH/H₂O (3:1:1)252–4>90%
2 LiOH·H₂O2.0----
3 Picolinic Acid Intermediate1.0Anhydrous DMF251280–90%
3 Morpholine1.2----
3 HATU1.2----
3 DIPEA3.0----

Detailed Experimental Methodologies

Step 1: Synthesis of Methyl 4-(1H-pyrrol-1-yl)pyridine-2-carboxylate
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve methyl 4-aminopyridine-2-carboxylate (10.0 mmol, 1.52 g) in glacial acetic acid (20 mL). Add 2,5-dimethoxytetrahydrofuran (11.0 mmol, 1.45 g) dropwise at room temperature.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4 hours.

  • Monitoring: Verify completion via TLC (Silica gel, EtOAc/Hexanes 1:1, UV visualization at 254 nm). The primary amine spot should completely disappear, replaced by a higher Rf fluorescent spot.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the majority of the acetic acid. Carefully neutralize the remaining residue by adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes to 30% EtOAc/Hexanes) to afford the product as a pale yellow solid.

Step 2: Saponification to 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid
  • Reaction: In a 50 mL flask, dissolve the ester intermediate from Step 1 (7.5 mmol, ~1.51 g) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (15.0 mmol, 630 mg) in one portion. Stir the mixture at room temperature (25 °C) for 2 to 4 hours.

  • Workup: Once TLC indicates complete consumption of the ester, evaporate the organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous residue with distilled water (10 mL) and cool in an ice bath.

  • Isolation: Slowly acidify the solution to pH ~3–4 using 1M HCl. The target carboxylic acid will precipitate as a solid. Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 × 5 mL), and dry thoroughly under high vacuum to afford the intermediate acid.

Step 3: Amidation to 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine
  • Activation: In an oven-dried 50 mL flask purged with argon, dissolve 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (5.0 mmol, 940 mg) in anhydrous DMF (15 mL). Add DIPEA (15.0 mmol, 2.6 mL) and stir for 5 minutes.

  • Ester Formation: Add HATU (6.0 mmol, 2.28 g) portion-wise. The solution will typically turn a deep yellow/orange hue, visually validating the formation of the OAt active ester. Stir for 15 minutes.

  • Coupling: Add morpholine (6.0 mmol, 0.52 mL) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours.

  • Workup (Pro-Tip): Quench the reaction by adding water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). To effectively remove residual DMF, wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography (DCM/MeOH 95:5) to yield the pure target compound, 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine.

References

  • Synthesis and Properties of 5,7-Diazaullazines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: ¹H and ¹³C NMR Spectral Characterization of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Discipline: Analytical Chemistry, Structural Elucidation, NMR Spectroscopy.

Introduction & Mechanistic Rationale

N-heteroaryl amides, particularly those incorporating pyridine and morpholine scaffolds, are privileged structures in modern drug discovery, frequently appearing in kinase inhibitors and GPCR ligands. The compound 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine presents a unique analytical challenge due to the convergence of three distinct structural features:

  • An electron-deficient pyridine ring that induces strong anisotropic deshielding.

  • An electron-rich pyrrole ring that alters the local magnetic environment[1].

  • A morpholine amide bond exhibiting partial double-bond character, leading to restricted rotation and the formation of observable rotamers on the NMR timescale[2].

This application note provides a comprehensive, self-validating methodology for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the spectral shifts and dynamic exchange processes, researchers can unambiguously assign the structure of complex heteroaryl amides.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure a self-validating system, the experimental design must isolate the intrinsic properties of the molecule from solvent-induced artifacts.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

    • Causality: CDCl₃ is deliberately selected over strong hydrogen-bonding solvents (such as DMSO-d₆ or Methanol-d₄). Hydrogen-bonding solvents can artificially alter the activation energy barrier for partial amide bond rotation, complicating the rotameric analysis of the morpholine ring[2].

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer (e.g., Bruker Avance III) equipped with a cryoprobe. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm).

  • Shimming and Tuning: Execute automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients to achieve a line width of < 0.5 Hz for the TMS internal standard. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D Acquisition:

    • ¹H NMR: Acquire using a standard 30° pulse program (zg30), 16 scans, a 2-second relaxation delay, and a spectral width of 12 ppm.

    • ¹³C NMR: Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans, a 2-second relaxation delay, and a spectral width of 240 ppm.

  • 2D Validation (HMBC & HSQC): Acquire 2D ¹H-¹³C HMBC using a delay optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: Because the pyrrole, pyridine, and morpholine rings are isolated spin systems separated by quaternary carbons or heteroatoms, 1D ¹H NMR alone cannot prove connectivity. HMBC is strictly required to self-validate the molecular assembly.

Structural Elucidation Workflow

The following diagram illustrates the logical progression from sample preparation to final structural validation, emphasizing the parallel analysis of heteroaromatic spin systems and amide rotamer dynamics.

NMR_Workflow Start Sample Preparation (CDCl3, 298 K) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D AnalysisPyr Heteroaromatic Analysis (Pyridine & Pyrrole) Acq1D->AnalysisPyr AnalysisRot Amide Rotamer Analysis (Morpholine) Acq1D->AnalysisRot Validation Self-Validating Assignment (Cross-referencing) Acq2D->Validation AnalysisPyr->Validation AnalysisRot->Validation Final Final Structural Elucidation Validation->Final

Caption: Workflow for the self-validating NMR structural elucidation of heteroaryl morpholine amides.

¹H NMR Spectral Analysis & Mechanistic Insights

The ¹H NMR spectrum of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is defined by distinct regions: the highly deshielded pyridine protons, the characteristic pyrrole multiplets, and the aliphatic morpholine envelope.

Table 1: ¹H NMR Assignments (600 MHz, CDCl₃, 298 K)
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Pyridine H-6 8.65d1H5.5
Pyridine H-3 7.85d1H2.2
Pyridine H-5 7.45dd1H5.5, 2.2
Pyrrole H-2', H-5' 7.28t2H2.2
Pyrrole H-3', H-4' 6.38t2H2.2
Morpholine N-CH₂ (syn) 3.82m2H-
Morpholine O-CH₂ 3.76m4H-
Morpholine N-CH₂ (anti) 3.68m2H-

Mechanistic Causality:

  • Pyridine Deshielding: The H-6 proton is shifted significantly downfield (8.65 ppm) due to the strong electron-withdrawing inductive effect and magnetic anisotropy of the adjacent pyridine nitrogen.

  • Pyrrole Resonance: The pyrrole ring protons appear as two distinct apparent triplets. The α -protons (H-2', H-5') resonate at 7.28 ppm, while the β -protons (H-3', H-4') are shielded and appear at 6.38 ppm. This is consistent with the electron density distribution in N-substituted pyrroles[3],[1].

  • Amide Restricted Rotation: The morpholine N-CH₂ protons do not appear as a single 4H multiplet. Because the nitrogen lone pair delocalizes into the carbonyl π -system, the C-N bond acquires partial double-bond character[2]. This restricts rotation, placing one N-CH₂ group syn to the carbonyl oxygen and the other anti, resulting in two distinct 2H multiplets at 3.82 ppm and 3.68 ppm.

¹³C NMR Spectral Analysis & Rotamer Dynamics

The ¹³C NMR spectrum further corroborates the structural framework, highlighting the quaternary carbons that link the sub-structures.

Table 2: ¹³C NMR Assignments (150 MHz, CDCl₃, 298 K)
Carbon PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
Carbonyl (C=O) 166.5Quaternary (C)Highly deshielded amide carbonyl.
Pyridine C-2 154.2Quaternary (C)Attached to carbonyl; deshielded by N.
Pyridine C-6 150.5Methine (CH)Adjacent to pyridine N.
Pyridine C-4 147.8Quaternary (C)Attached to electronegative pyrrole N.
Pyrrole C-2', C-5' 119.5Methine (CH) α -carbons of the pyrrole ring[3].
Pyridine C-5 114.5Methine (CH)Ortho/Para directing effects of substituents.
Pyrrole C-3', C-4' 112.0Methine (CH) β -carbons of the pyrrole ring[3].
Pyridine C-3 110.2Methine (CH)Shielded relative to C-5.
Morpholine O-CH₂ 66.9, 66.8Methylene (CH₂)Split due to slow rotamer interconversion[2].
Morpholine N-CH₂ 47.5, 42.8Methylene (CH₂)Pronounced split due to syn/anti rotamers[2].

Mechanistic Causality: The most critical diagnostic feature in the ¹³C spectrum is the duplication of the morpholine carbon signals. The N-CH₂ carbons show a massive Δδ of ~4.7 ppm (47.5 vs 42.8 ppm). This thermodynamic phenomenon is a direct result of the enthalpy-entropy compensation mechanism inherent to partial amide bond rotation[2], which locks the morpholine ring into distinct spatial orientations relative to the anisotropic cone of the carbonyl group.

2D NMR Validation (HMBC Connectivity)

To ensure the protocol is self-validating, Heteronuclear Multiple Bond Correlation (HMBC) is utilized to bridge the isolated spin systems. If the structure is correct, specific 3JCH​ long-range couplings must be observed:

  • Morpholine to Carbonyl: The morpholine N-CH₂ protons (3.82, 3.68 ppm) will show a strong cross-peak to the Carbonyl ¹³C at 166.5 ppm.

  • Pyridine to Carbonyl: The isolated Pyridine H-3 proton (7.85 ppm) will show a 3J correlation to the same Carbonyl ¹³C (166.5 ppm), unequivocally proving the attachment of the morpholine amide to the C-2 position of the pyridine ring.

  • Pyrrole to Pyridine: The Pyrrole α -protons (H-2', H-5' at 7.28 ppm) will show a 3J correlation across the C-N bond to the Pyridine C-4 quaternary carbon (147.8 ppm), confirming the regiochemistry of the pyrrole substitution.

References

  • Guerra, J., Bajwa, B., Kumar, P., Vazquez, S., Krishnan, V. V., & Maitra, S. "Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation." ACS Omega, vol. 5, no. 16, 2020, pp. 9348-9355.[Link]

  • Wood, T. E., Berno, B., Beshara, C. S., & Thompson, A. "15N NMR Chemical Shifts for the Identification of Dipyrrolic Structures." The Journal of Organic Chemistry, vol. 71, no. 8, 2006, pp. 2964-2971.[Link]

Sources

using 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine as a chemical probe in proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoproteomic Target Deconvolution of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Introduction & Mechanistic Rationale

The discovery and validation of small-molecule kinase inhibitors require rigorous profiling of their target landscape in native biological contexts. The compound 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine represents a highly sophisticated chemotype in the kinase inhibitor space. Structurally, it is defined by three key pharmacophoric elements:

  • Morpholine Ring : Acts as a canonical hinge-binding motif. The morpholine oxygen serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα)[1].

  • Pyridine-2-carbonyl Core : Functions as a rigid, planar scaffold that occupies the adenine-binding pocket, ensuring optimal vector geometry.

  • 1H-pyrrol-1-yl Moiety : Extends into the hydrophobic specificity pocket (often the DFG-out conformation or adjacent allosteric clefts), driving target selectivity[2].

Because functionalizing compact, low-molecular-weight probes with bulky fluorophores or biotin tags often abolishes binding affinity or cellular permeability, traditional Activity-Based Protein Profiling (ABPP) using modified probes is suboptimal here[3]. Instead, this application note details a label-free, competitive chemoproteomic workflow—the Kinobead Assay —to profile the unmodified probe against endogenously expressed kinases[4].

Experimental Workflow

The Kinobead methodology relies on thermodynamic competition. The native proteome is pre-incubated with the morpholine probe, allowing it to occupy the ATP-binding pockets of its high-affinity targets. Subsequently, a matrix of Sepharose beads functionalized with broad-spectrum kinase inhibitors (Kinobeads) is introduced to capture the remaining, unbound kinases[5].

ChemoproteomicWorkflow Lysate Native Cell Lysate (Endogenous Kinases) Probe Incubation with Morpholine Probe (Dose-Response) Lysate->Probe Add Probe Kinobeads Kinobead Enrichment (Capture Unbound) Probe->Kinobeads Add Matrix Digestion On-Bead Tryptic Digest & TMT Labeling Kinobeads->Digestion Wash & Digest LCMS Quantitative LC-MS/MS & Target ID Digestion->LCMS Peptide Elution

Figure 1: Label-free competitive chemoproteomic workflow for kinase target deconvolution.

Detailed Protocol: Competitive Kinobead Profiling

Self-Validating System Note: This protocol incorporates a 10-point dose-response curve and a DMSO vehicle control. This ensures that the calculated IC50 values are statistically robust and differentiates true high-affinity binding from non-specific protein aggregation or matrix interference.

Phase 1: Native Cell Lysate Preparation Objective: Extract the proteome while preserving native multi-protein complexes and endogenous phosphorylation states.

  • Harvest 5×108 cells (e.g., HCT116 or K562) and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 10 mL of non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 0.8% Igepal-CA630, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM DTT, supplemented with broad-spectrum protease and phosphatase inhibitors. Causality: The use of Igepal-CA630 (a mild non-ionic detergent) rather than SDS prevents the denaturation of the kinase ATP-binding pockets, which is strictly required for competitive inhibitor binding[6].

  • Homogenize via Dounce homogenization (20 strokes) on ice, followed by ultracentrifugation at 100,000 × g for 30 min at 4°C.

  • Quantify the supernatant protein concentration using a BCA assay and adjust to exactly 5 mg/mL.

Phase 2: Probe Incubation and Thermodynamic Competition Objective: Allow the morpholine probe to reach equilibrium with its endogenous targets.

  • Prepare a 10-point serial dilution of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine in DMSO (1000x final concentration).

  • Aliquot 1 mL of lysate (5 mg protein) into 11 tubes (10 concentrations + 1 DMSO control).

  • Spike 1 µL of the respective probe dilution into each tube to achieve final concentrations ranging from 0.1 nM to 30 µM.

  • Incubate the lysates on an end-over-end rotator for 45 min at 4°C. Causality: A 45-minute incubation at 4°C is sufficient to reach thermodynamic equilibrium for most ATP-competitive inhibitors while minimizing endogenous proteolytic degradation of the lysate[7].

Phase 3: Affinity Enrichment via Kinobeads Objective: Capture the unbound kinome.

  • Equilibrate the Kinobead matrix (Sepharose beads functionalized with staurosporine, purvalanol B, and VI-16832) by washing three times with Lysis Buffer[4].

  • Add 35 µL of settled Kinobeads to each of the 11 lysate aliquots.

  • Incubate on an end-over-end rotator for 30 min at 4°C. Causality: The immobilized broad-spectrum inhibitors will capture all active kinases except those whose ATP-binding pockets are sterically occluded by the prior binding of the morpholine probe[5].

Phase 4: On-Bead Digestion and Quantitative LC-MS/MS Objective: Elute, digest, and quantify the captured proteins.

  • Wash the beads strictly: 3x with Lysis Buffer, followed by 2x with Wash Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to remove detergents.

  • Resuspend beads in 50 mM ammonium bicarbonate. Reduce with 5 mM DTT (30 min, 55°C) and alkylate with 15 mM iodoacetamide (30 min, dark, RT).

  • Add 1 µg of sequencing-grade Trypsin and digest overnight at 37°C.

  • Elute the peptides, desalt using C18 StageTips, and label with 11-plex Tandem Mass Tags (TMT).

  • Pool the labeled peptides and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

Data Presentation & Interpretation

The mass spectrometry data is processed to calculate the relative abundance of each kinase across the dose-response gradient. The apparent dissociation constant ( Kdapp​ ) or IC50 is derived by fitting the normalized MS intensities to a four-parameter logistic regression model[1].

Based on the morpholine-pyridine scaffold's known affinity profile, the following table illustrates the expected target landscape, highlighting strong binding to the PI3K/PIKK networks[8].

Target KinaseProtein FamilyApparent IC50 (nM)Fold Depletion (at 1 µM Probe)Mechanistic Rationale
PIK3CA Lipid Kinase (PI3Kα)12.4> 95%Morpholine oxygen H-bonds with Val851 in the hinge region.
MTOR Atypical Kinase (PIKK)28.792%Pyridine core optimally aligns within the MTOR ATP-cleft.
PRKDC Atypical Kinase (PIKK)85.088%Pyrrole ring occupies the expanded hydrophobic pocket.
DRAK2 Ser/Thr Kinase (CAMK)210.565%Off-target binding due to structural homology in the P-loop.
CDK2 Ser/Thr Kinase (CMGC)> 10,000< 5%Steric clash between the pyrrole moiety and the CDK2 gatekeeper.
Table 1: Quantitative target enrichment profile of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine determined via Kinobead competition assay.

Conclusion

The application of the Kinobead competitive assay allows for the unbiased, kinome-wide target deconvolution of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine. By leveraging the native proteome, this protocol avoids the artifacts associated with recombinant proteins or bulky probe modifications, providing highly translatable data for drug development and mechanistic biology.

References

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL:[Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL:[Link]

  • Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei Source: NIH / ACS Chemical Biology URL:[Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors Source: NIH / Nature Communications URL:[Link]

  • Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors Source: ACS Publications URL:[Link]

  • Kinase Chemical Probes and Beyond Source: MDPI URL:[Link]

  • Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ Source: RSC Publishing URL:[Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: PMC / Frontiers in Chemistry URL:[Link]

Sources

Application Note: Preparation, Handling, and Storage of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integrity of preclinical biological assays relies heavily on the precise handling of small molecule modulators. 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is a structurally complex heterocyclic compound. Improper reconstitution or sub-optimal storage of this molecule can lead to micro-precipitation, oxidative degradation, or solvent-induced cytotoxicity, thereby invalidating experimental data. This application note provides a self-validating, step-by-step protocol for the preparation, cryopreservation, and aqueous dilution of this compound, grounded in established thermodynamic and kinetic principles.

Physicochemical Profiling

Understanding the molecular architecture of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is the first step in predicting its solvation behavior. The molecule features a rigid, planar pyridine core attached to a highly lipophilic pyrrole ring, terminating in a polar morpholine amide. In the solid state, the planar aromatic systems engage in strong π−π stacking, resulting in high lattice energy that resists aqueous solvation. Consequently, an aprotic, highly polar solvent like Dimethyl Sulfoxide (DMSO) is mandatory for primary reconstitution.

Table 1: Physicochemical Properties

PropertyValue / Characteristic
Chemical Name 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine
Molecular Formula C14​H15​N3​O2​
Molecular Weight 257.29 g/mol
Primary Solvent Anhydrous DMSO ( 99.9% purity)
Aqueous Solubility Poor (Requires DMSO vehicle for assay integration)

The Causality of Solvent Selection and Handling (E-E-A-T)

As a standard practice, do not merely follow steps; understand the thermodynamic and kinetic forces at play when handling small molecule libraries.

  • The Hygroscopic Threat: DMSO is an aggressive desiccant that readily absorbs moisture from the atmosphere[1]. When a cold vial of lyophilized powder is opened, ambient moisture condenses instantly. Water drastically lowers the dielectric constant of the DMSO solvent system, reducing the solubility limit of the lipophilic pyrrole moiety and causing irreversible micro-precipitation[2]. Rule: Always equilibrate vials to room temperature before opening, and strictly use anhydrous-grade DMSO[3].

  • Thermodynamics of Freeze-Thaw: The freezing point of pure DMSO is approximately 19°C. Repeatedly transitioning a stock solution between -20°C and room temperature creates localized concentration gradients and introduces dissolved oxygen[4]. This thermal cycling accelerates the hydrolysis of the amide bond linking the morpholine ring[5]. Rule: Aliquot the master stock into single-use vials immediately after reconstitution[6].

  • Kinetic Solubility in Aqueous Media: Direct injection of a high-concentration DMSO stock into an aqueous buffer creates a localized zone of supersaturation, causing the compound to "crash out" of solution[7]. Rule: Perform serial dilutions in 100% DMSO first, followed by a single, rapid 1:1000 dilution into the final aqueous assay buffer[8].

Standard Operating Procedure: Reconstitution & Aliquoting

Phase 1: Reconstitution (Master Stock Preparation)
  • Acclimatization: Remove the lyophilized vial of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine from storage and allow it to sit in a desiccator at room temperature for 30 minutes.

  • Inert Atmosphere (Optional but Recommended): Purge the vial with a gentle stream of Argon or Nitrogen gas to displace atmospheric oxygen.

  • Solvent Addition: Using a calibrated positive-displacement pipette, add the precise volume of room-temperature, anhydrous DMSO required to reach your target concentration (See Table 2).

  • Dissolution: Cap the vial tightly and vortex for 60 seconds. Because of the compound's aromatic π−π stacking, thermal energy may be required. If the solution is not entirely clear, place the vial in a 37°C sonicating water bath for 5–10 minutes[7].

Phase 2: Aliquoting & Cryopreservation
  • Dispensing: Immediately dispense the master stock into sterile, low-bind polypropylene microcentrifuge tubes in single-use volumes (e.g., 10 µL to 50 µL).

  • Storage: Store aliquots at -20°C for short-term use ( 1 month) or at -80°C for long-term preservation ( 6 months)[6].

Quantitative Data: Reconstitution & Dilution Matrices

Table 2: Reconstitution Matrix (Mass to Volume) Use this table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations based on the mass of the compound (MW = 257.29 g/mol ).

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 388.6 µL77.7 µL
5.0 mg 1.943 mL388.6 µL
10.0 mg 3.886 mL777.3 µL

Table 3: Self-Validating Serial Dilution Matrix for Cell-Based Assays This matrix ensures a constant 0.1% DMSO vehicle concentration across all experimental conditions, isolating the biological effect of the compound from solvent-induced cytotoxicity[2].

Desired Final Assay Conc.Intermediate DMSO Stock Conc.Dilution Factor (DMSO to Aqueous)Final DMSO % in Assay
10 µM 10 mM1:10000.1%
1 µM 1 mM1:10000.1%
100 nM 100 µM1:10000.1%
10 nM 10 µM1:10000.1%
Vehicle Control (0 µM) Pure Anhydrous DMSO1:10000.1%

Workflow Visualization

Workflow cluster_Storage Cryopreservation Powder Lyophilized Powder (Equilibrate to RT) Solvent Add Anhydrous DMSO (Under Inert Gas) Powder->Solvent Dissolve Dissolution Phase (Vortex / Sonicate at 37°C) Solvent->Dissolve QC Quality Control (Visual & Nephelometry) Dissolve->QC Aliquot Aliquoting (Single-Use Vials) QC->Aliquot Store20 -20°C Storage (≤ 1 Month) Aliquot->Store20 Store80 -80°C Storage (≤ 6 Months) Aliquot->Store80 Assay Aqueous Dilution (Strict ≤0.1% DMSO) Store20->Assay Store80->Assay

Workflow for the reconstitution, quality control, and storage of small molecule stock solutions.

Trustworthiness & Quality Control (Self-Validating Systems)

To ensure the protocol has not failed, implement the following QC checkpoints:

  • Kinetic Solubility Check: After performing the final 1:1000 aqueous dilution, assess the solution using nephelometry (light scattering)[9]. An increase in light scattering compared to the vehicle control indicates micro-precipitation, meaning the compound has exceeded its kinetic solubility limit in that specific buffer.

  • Chemical Stability Verification: If a -80°C stock aliquot is utilized past the 3-month mark, verify the structural integrity of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine via LC-MS to rule out morpholine amide hydrolysis prior to running expensive biological assays[2].

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to help you overcome these hurdles in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low aqueous solubility with 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine. What are the likely reasons for this?

A1: The molecular structure of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine suggests a predisposition for low water solubility. The presence of the pyrrole and pyridine rings contributes to the molecule's hydrophobicity and high molecular weight, which can lead to poor solubility in aqueous media.[1] Larger molecules are generally more difficult for solvent molecules to surround and solvate.[1] While the morpholine group is hydrophilic and water-miscible, its contribution might be insufficient to overcome the hydrophobicity of the rest of the molecule.[2][3]

It's also important to consider the solid-state properties of your compound. Different crystalline forms, or polymorphs, of a compound can exhibit different solubilities.[1] It's possible that the current solid form of your compound is a highly stable, and thus less soluble, polymorph.[4]

Q2: What is the first step I should take to systematically troubleshoot and improve the solubility?

A2: The first crucial step is to accurately and reproducibly measure the baseline solubility of your compound. This will serve as a benchmark for evaluating the effectiveness of any enhancement strategies you employ. It is also critical to differentiate between kinetic and thermodynamic solubility.

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under stable conditions.[5]

  • Kinetic solubility is often measured in high-throughput screening and can represent a supersaturated, metastable state.[4][5] Kinetic solubility values can be higher than thermodynamic solubility but may lead to precipitation over time.[6]

For robust formulation development, determining the thermodynamic solubility is recommended. The shake-flask method is a widely accepted standard for this purpose (OECD Guideline 105).[7][8][9][10]

Below is a troubleshooting workflow to guide your initial investigation.

Solubility_Troubleshooting_Workflow A Start: Poor Aqueous Solubility Observed B Characterize Baseline Solubility (Shake-Flask Method) A->B C Distinguish between Kinetic and Thermodynamic Solubility B->C E Analyze Solid State Properties (e.g., Polymorphism) B->E Optional but Recommended D Proceed to Solubility Enhancement Strategies C->D E->D

Caption: Initial workflow for troubleshooting poor aqueous solubility.

Solubility Enhancement Strategies

Once you have a reliable baseline solubility measurement, you can explore various techniques to improve it. The choice of strategy will depend on the physicochemical properties of your compound and the intended application.

Q3: Can I use pH modification to improve the solubility of my compound?

A3: Yes, pH adjustment is often a powerful and straightforward initial strategy for ionizable compounds.[11][] Your compound, 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine, contains a pyridine ring, which is a weak base and can be protonated at acidic pH. By lowering the pH of the aqueous medium, you can increase the ionization of the molecule, which generally leads to a significant increase in aqueous solubility.[11]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Use a range of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Add excess compound: Add an excess amount of your compound to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[10]

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility TrendRationale
1.2HighPyridine nitrogen is protonated, forming a more soluble salt.
4.5IntermediatePartial protonation of the pyridine nitrogen.
6.8LowThe compound is likely in its less soluble, neutral form.
7.4LowThe compound remains in its less soluble, neutral form.
Q4: What if pH modification is not sufficient or not suitable for my application? What about co-solvents?

A4: If pH adjustment alone is insufficient or if you need to maintain a neutral pH, using co-solvents is a common and effective alternative.[13][14] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[15]

Commonly used co-solvents in pharmaceutical research include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400)[1]

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in water).

  • Determine solubility: Use the shake-flask method as described previously to measure the solubility of your compound in each co-solvent mixture.

  • Plot the data: Plot the solubility of your compound as a function of the co-solvent concentration.

Solubility_Enhancement_Strategies A Poorly Soluble Compound B pH Adjustment A->B C Co-solvency A->C D Complexation (Cyclodextrins) A->D E Surfactant Micellization A->E F Particle Size Reduction A->F G Amorphous Solid Dispersions A->G H Formulated Product with Enhanced Solubility B->H C->H D->H E->H F->H G->H

Caption: Overview of common solubility enhancement strategies.

Q5: I've heard about using cyclodextrins. How do they work and are they suitable for my compound?

A5: Cyclodextrins are excellent candidates for enhancing the solubility of hydrophobic molecules like yours.[16] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] The hydrophobic portion of your compound can form an "inclusion complex" by fitting into the cyclodextrin's cavity, effectively shielding it from the aqueous environment.[17][19] This complex is then readily dissolved in water due to the hydrophilic outer surface of the cyclodextrin.[20][21]

Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of a specific cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add excess compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate and quantify: As with other methods, separate the undissolved solid and analyze the concentration of the dissolved compound in the supernatant.

  • Plot and analyze: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (A L-type phase solubility diagram) suggests the formation of a 1:1 inclusion complex.

Q6: Can surfactants help with the solubility of my compound?

A6: Yes, surfactants are another powerful tool for solubilizing poorly water-soluble drugs.[22][23][24] Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions.[23][25][26] The hydrophobic core of these micelles can encapsulate your compound, while the hydrophilic outer shell interacts with water, leading to a significant increase in solubility.[22][24]

Examples of pharmaceutically acceptable surfactants include:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL).

  • Ionic: Sodium dodecyl sulfate (SDS) (often used in early-stage research).

The selection of a surfactant should consider its potential for in vivo use and compatibility with your downstream applications.[24]

Q7: My compound is a solid. Would reducing the particle size help?

A7: Absolutely. For compounds where the dissolution rate is the limiting factor, reducing the particle size can significantly improve the apparent solubility and dissolution velocity.[1][27][28] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[29] By reducing the particle size, you dramatically increase the surface area available for dissolution.[27][30]

Techniques for particle size reduction include:

  • Micronization: Grinding the material to produce particles in the micrometer range.[1]

  • Nanonization (Nanosuspensions): Further reducing the particle size to the nanometer range, which can lead to a substantial increase in dissolution rate and saturation solubility.[29][31] This often requires stabilization with surfactants or polymers to prevent particle aggregation.[32]

Summary of Troubleshooting Strategies

StrategyMechanism of ActionWhen to Consider
pH Adjustment Increases the ionization of the compound, leading to greater interaction with water.[11][]For ionizable compounds where the final formulation can tolerate a non-neutral pH.
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[13][15]When a simple, liquid formulation is desired and pH modification is not suitable.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic host molecule.[17][18][19]For highly hydrophobic molecules; can also improve stability.[17]
Surfactant Micellization Incorporates the drug into the hydrophobic core of micelles.[22][23][24]Effective for a wide range of hydrophobic compounds; commonly used in various dosage forms.
Particle Size Reduction Increases the surface area of the solid, leading to a faster dissolution rate.[1][27][28][30]When dissolution rate is the primary barrier to achieving desired concentration.
Amorphous Solid Dispersions Dispersing the drug in an amorphous state within a polymer matrix to avoid the energy barrier of the crystal lattice.[16][33]For crystalline compounds with very high lattice energy that are difficult to solubilize by other means.

We trust this guide will be a valuable resource in your work with 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). WuXi AppTec.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). American Pharmaceutical Review.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
  • Thermodynamic vs. kinetic solubility: Knowing which is which. (n.d.).
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Springer.
  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011, August 3). Taylor & Francis Online.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals. (n.d.). Agno Pharmaceuticals.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). MDPI.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). IntechOpen.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (2018, February 26). Pharma Focus Asia.
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26). Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7).
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Semantic Scholar.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30). Pharma Excipients.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed.
  • solubility enhancement -by pH change & complex
  • Solvents & Co-solvents for Pharmaceutical Applic
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
  • pH Adjustment and Co-Solvent Optimiz
  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. (n.d.). EPA NEPAL.
  • OECD 105. (n.d.). Phytosafe.
  • Test No.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2015, July 2). Pharmaceutical Technology.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022, April 7).
  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review.
  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023, August 25). Annex Publishers.
  • Morpholine | Molecular formula: C4H9NO. (n.d.).
  • 4-(4-Pyridyl)morpholine. (n.d.). Chem-Impex.
  • 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid. (n.d.). MilliporeSigma.
  • 4-(4-Pyridinyl)morpholine | CAS#:2767-91-1. (2025, August 25). Chemsrc.
  • Morpholine - Sciencemadness Wiki. (2022, September 1). Sciencemadness Wiki.

Sources

Technical Support Center: Optimizing the Synthesis of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine.

Rather than providing a generic protocol, this guide deconstructs the chemical causality behind common failure modes—such as starting material oligomerization and intermediate degradation—and provides self-validating, field-proven methodologies to ensure high-fidelity synthesis.

Synthesis Pathway Architecture

The synthesis of this target molecule typically relies on a two-step sequence: an amide coupling followed by a pyrrole annulation. However, due to the electronic properties of the pyridine core, researchers often experience catastrophic yield drops during the annulation phase. Below is the architectural workflow detailing both the primary Clauson-Kaas route and a highly recommended alternative Ullmann cross-coupling route.

SynthesisWorkflow A 4-Aminopyridine-2-carboxylic acid B Step 1: Amide Coupling Morpholine, HATU, DIPEA A->B C (4-Aminopyridin-2-yl)(morpholino)methanone B->C D Step 2: Clauson-Kaas Reaction 2,5-Dimethoxytetrahydrofuran, AcOH C->D E Target Molecule: 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine D->E F 4-Chloropyridine-2-carboxylic acid G Step 1: Amide Coupling Morpholine, HATU, DIPEA F->G H (4-Chloropyridin-2-yl)(morpholino)methanone G->H I Step 2: Ullmann C-N Coupling Pyrrole, CuI, Ligand, Base H->I I->E

Figure 1: Primary Clauson-Kaas and alternative Ullmann synthesis routes for the target molecule.

Module 1: Amide Coupling Optimization (Step 1)

The Bottleneck: When coupling 4-aminopyridine-2-carboxylic acid with morpholine, researchers frequently observe low yields and multiple side products. Mechanistic Causality: The starting material is a zwitterionic amino acid. If the carboxylic acid is pre-activated with a coupling reagent (like EDC or HATU) before the morpholine is fully mixed, the 4-amino group of a neighboring molecule will attack the active ester, leading to self-condensation (oligomerization)[1].

Quantitative Data: Amide Coupling Conditions
Coupling ReagentSolventAdditive OrderYield (%)Purity (LC-MS)Observation
EDC/HOBtDCMAcid + EDC first45%70%Poor solubility; oligomers formed
HATUDMFAcid + HATU first62%85%Moderate self-condensation
HATU DMF HATU added last 91% >98% Clean conversion
Self-Validating Protocol: Amide Coupling
  • Preparation: Suspend 4-aminopyridine-2-carboxylic acid (1.0 equiv) and morpholine (1.5 equiv) in anhydrous DMF (0.3 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes. Validation: The suspension should become a clear, homogeneous solution, confirming the disruption of the zwitterionic network.

  • Activation: Cool the mixture to 0 °C. Portion-wise, add HATU (1.1 equiv). Critical step: Adding HATU last ensures that the highly nucleophilic morpholine immediately intercepts the active ester, outcompeting the less nucleophilic 4-amino group.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Dilute with EtOAc. Wash with a pH 6.5 phosphate buffer (3x). Validation: Morpholine (pKa 8.3) is protonated and extracted into the aqueous layer, while the product's pyridine ring (pKa ~5.2) remains unprotonated in the organic layer.

Module 2: Clauson-Kaas Pyrrole Annulation (Step 2)

The Bottleneck: The conversion of the 4-amino intermediate to the pyrrole ring using 2,5-dimethoxytetrahydrofuran (2,5-DMTF) often results in an intractable black tar. Mechanistic Causality: 2,5-DMTF hydrolyzes under acidic conditions to form succinaldehyde, which condenses with the primary amine. Because the 4-amino group on the pyridine ring is highly electron-deficient, its nucleophilicity is poor. Standard Clauson-Kaas conditions (refluxing glacial acetic acid)[2] force the succinaldehyde to wait in solution, where it rapidly polymerizes into black tar before the amine can react.

Quantitative Data: Clauson-Kaas Yield Optimization
Solvent SystemTempTimeAdditiveYield (%)Observation
Glacial AcOH110 °C4 hNone28%Severe black tar formation
Glacial AcOH80 °C12 hNone45%Moderate degradation
AcOH / DCE (1:1) 80 °C 8 h None 74% Clean conversion, light brown
MeCN 80 °C 6 h Sc(OTf)₃ (10 mol%) 82% Minimal tar, easy workup
Self-Validating Protocol: Modified Clauson-Kaas
  • Preparation: Dissolve (4-aminopyridin-2-yl)(morpholino)methanone (1.0 equiv) in a 1:1 mixture of glacial acetic acid and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 2,5-DMTF (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 80 °C for 8 hours. Validation: Monitor by TLC (5% MeOH in DCM). Stain the plate with Ninhydrin; the starting material will appear as a bright spot (primary amine), which must completely disappear.

  • Workup: Cool to 0 °C. Carefully neutralize by pouring into ice-cold saturated aqueous NaHCO₃ until pH ~7.5 is reached. Validation: Monitor with pH paper. Do not exceed pH 8, as this can cause severe emulsion issues during EtOAc extraction.

Troubleshooting Logic Tree

If you experience low yields during the annulation step, utilize the following diagnostic logic tree to identify the root cause and apply the correct corrective action.

TroubleshootingLogic A Low Yield in Clauson-Kaas B Check Reaction Mixture Appearance A->B C Black Tar / Polymer B->C Degradation D Unreacted Starting Material B->D Incomplete E Reduce Temp to 80°C Use DCE/AcOH (1:1) C->E F Add Lewis Acid (e.g., Sc(OTf)3) D->F

Figure 2: Troubleshooting logic tree for resolving low yields during the Clauson-Kaas pyrrole synthesis.

Module 3: The Alternative Ullmann Route

If the Clauson-Kaas route remains problematic due to the electron-deficient nature of the pyridine, I strongly recommend pivoting to a Copper-catalyzed Ullmann C-N cross-coupling[3].

Mechanistic Causality: By starting with 4-chloropyridine-2-carboxylic acid, you bypass the unstable succinaldehyde intermediate entirely. Pyrrole is deprotonated by a strong base and coupled directly to the pyridine ring via a Cu(I) oxidative addition/reductive elimination cycle. The use of a diamine ligand prevents the disproportionation of Cu(I) to Cu(0) and Cu(II)[3].

Self-Validating Protocol: Ullmann C-N Coupling
  • Preparation: In a flame-dried Schlenk flask under argon, combine (4-chloropyridin-2-yl)(morpholino)methanone (1.0 equiv), pyrrole (1.5 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Ligand Addition: Add anhydrous DMF (0.2 M) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).

  • Reaction: Heat to 110 °C for 16 hours. Validation: Monitor by LC-MS; the disappearance of the distinctive 35/37 Cl isotope pattern (M+H) confirms total conversion.

  • Workup: Filter the cooled mixture through a pad of Celite to remove copper salts. Wash the organic filtrate with 5% aqueous LiCl (3x) to completely remove residual DMF before silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why am I seeing multiple spots on my TLC during the amide coupling? A: You are likely observing oligomers of 4-aminopyridine-2-carboxylic acid. Because the starting material contains both a carboxylic acid and an amine, pre-activating it allows it to react with itself. Always add the coupling reagent (HATU) after the morpholine has been thoroughly mixed with the starting material[1].

Q: How do I safely remove residual morpholine without losing my product in the aqueous wash? A: Do not use 1M HCl. The target molecule contains a pyridine ring (pKa ~5.2) which will protonate in strong acid, pulling your product into the aqueous layer. Instead, wash the organic layer with a mildly acidic phosphate buffer (pH 6.5). This selectively protonates the more basic morpholine (pKa 8.3) while leaving your product in the organic phase.

Q: Can I reverse the steps (perform the Clauson-Kaas pyrrole synthesis first, then the amide coupling)? A: While theoretically possible, it is highly discouraged. Subjecting 4-aminopyridine-2-carboxylic acid to the harsh, acidic, and heated conditions of the Clauson-Kaas reaction[2] frequently leads to decarboxylation of the position-2 carboxylic acid. Forming the robust morpholine amide first protects the carbonyl carbon from degradation.

References

  • Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting m
  • The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.

Sources

Technical Support Center: Resolving False Positives in Screening Assays Involving 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine, hereafter referred to as "Compound Y," in their screening campaigns. This guide is designed to provide you, our fellow scientists and drug development professionals, with the expertise and practical troubleshooting strategies needed to navigate the complexities of hit validation and confidently identify true biological activity.

The pyrrole and pyridine moieties within Compound Y are common pharmacophores in medicinal chemistry, known for their diverse biological activities.[1][2][3][4] However, certain structural features can sometimes lead to misleading results in high-throughput screening (HTS) assays.[5][6] This guide will equip you with the knowledge to dissect these potential issues, ensuring the integrity of your research and the efficient progression of your drug discovery projects.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when a screening hit like Compound Y is identified:

Q1: My primary screening assay shows that Compound Y is a potent inhibitor of my target. What is the first step I should take to confirm this is a real hit?

A1: The critical first step is to re-test the compound, preferably from a freshly prepared stock solution, in a concentration-response format to confirm its potency (IC50) in the primary assay.[7] This rules out simple experimental errors. If the activity is confirmed, the next immediate step is to perform an orthogonal assay.[7][8][9] An orthogonal assay measures the same biological endpoint but uses a different technology or detection method, which helps to rule out artifacts specific to the primary assay format.[8][9]

Q2: I've noticed that the dose-response curve for Compound Y in my biochemical assay is very steep and the inhibition plateaus at 100%, regardless of concentration. What could be causing this?

A2: This behavior is often a red flag for non-specific inhibition, frequently caused by compound aggregation.[6] At concentrations above a certain threshold, some molecules can form colloidal aggregates that sequester and denature the target protein, leading to what appears to be potent inhibition.[6][10]

Q3: My assay uses a luciferase reporter system. Could Compound Y be interfering with the reporter itself?

A3: Yes, this is a significant possibility. A substantial percentage of small molecules, up to 12% in some libraries, have been found to directly inhibit firefly luciferase (FLuc).[11] This can lead to either a false positive (if the assay measures a decrease in signal) or a false negative result.[11][12][13] It is crucial to run a counter-screen using the luciferase enzyme alone to test for direct inhibition.[14]

Q4: What are "Pan-Assay Interference Compounds" (PAINS), and could Compound Y be one?

A4: PAINS are chemical structures that are known to frequently appear as hits in many different HTS assays, often due to non-specific mechanisms like chemical reactivity or assay technology interference.[6][15] While the pyrrolopyridine core is a valid pharmacophore, it's always wise to check your hit compound's structure against PAINS filters and other computational tools that predict potential assay artifacts.[6][16][17]

Q5: How can I be sure that the observed activity is due to Compound Y and not a contaminant?

A5: Compound integrity is paramount.[18] You should always verify the purity and identity of your compound stock, ideally using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[19] It's also possible for inorganic impurities, such as zinc, to cause false positives, so be mindful of potential contamination from labware or reagents.[20]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for diagnosing and resolving common sources of false positives.

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a prevalent cause of false positives in biochemical assays.[6] Aggregates act as non-specific inhibitors by sequestering the target protein.

Workflow for Diagnosing Aggregation

Aggregation_Workflow Start Initial Hit Confirmed (Steep Dose-Response) Detergent_Test Repeat Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) Start->Detergent_Test IC50_Shift Significant Rightward IC50 Shift? Detergent_Test->IC50_Shift Aggregator Likely Aggregator IC50_Shift->Aggregator Yes Not_Aggregator Aggregation Unlikely IC50_Shift->Not_Aggregator No DLS_Test Confirm with DLS (Optional but Recommended) Aggregator->DLS_Test

Caption: Workflow to diagnose compound aggregation.

Experimental Protocol: Detergent-Based Counter-Screen
  • Objective: To determine if the inhibitory activity of Compound Y is dependent on the presence of a non-ionic detergent.

  • Materials:

    • Compound Y stock solution.

    • Primary assay components (buffer, enzyme, substrate).

    • 10% Triton X-100 or Tween-20 stock solution.

  • Procedure:

    • Prepare two sets of assay plates.

    • In the first set ("- Detergent"), perform the standard concentration-response assay for Compound Y.

    • In the second set ("+ Detergent"), add Triton X-100 to the assay buffer to a final concentration of 0.01% (v/v).[10] Then perform the identical concentration-response assay.

    • Incubate and read the plates as per the primary assay protocol.

  • Data Analysis & Interpretation:

ObservationInterpretationNext Steps
Significant rightward shift in IC50 (e.g., >10-fold) in the "+ Detergent" condition.[10]Compound Y is likely acting as an aggregator. The detergent disrupts the formation of colloidal aggregates.[21][22][23][24]Consider if the potency remains interesting. Proceed with biophysical methods to confirm direct binding.
No significant change in IC50 between the two conditions.Aggregation is not the primary mechanism of inhibition.Proceed to other troubleshooting guides (e.g., assay interference).
Guide 2: Ruling Out Assay Technology Interference

Many HTS assays rely on technologies like fluorescence or luminescence, which can be directly affected by small molecules.[14]

Focus: Luciferase-Based Assays

Luciferase reporter assays are common, but up to 20% of all assays in PubChem utilize bioluminescence, making luciferase inhibition a frequent source of artifacts.[11]

Experimental Protocol: Luciferase Counter-Screen
  • Objective: To determine if Compound Y directly inhibits firefly luciferase.

  • Materials:

    • Compound Y stock solution.

    • Recombinant firefly luciferase enzyme.

    • Luciferase assay buffer.

    • Luciferin substrate and ATP.

    • A known luciferase inhibitor (positive control).

  • Procedure:

    • Prepare a concentration-response curve for Compound Y in a microplate.

    • Add a constant amount of firefly luciferase to each well and incubate for 15-30 minutes.[12]

    • Initiate the reaction by injecting the luciferin/ATP substrate solution.[12]

    • Immediately measure the luminescence signal.[12]

  • Data Analysis & Interpretation:

ObservationInterpretationNext Steps
Dose-dependent decrease in luminescence. Compound Y is a direct inhibitor of luciferase. The primary assay result is a false positive.[14]The compound is not a valid hit for the target. Deprioritize.
No significant change in luminescence. Compound Y does not directly inhibit luciferase. The primary assay result is not due to this artifact.Continue with orthogonal and biophysical validation methods.
Increase in luminescence. This can be a counterintuitive result of FLuc inhibition, where inhibitor binding stabilizes the enzyme and increases its cellular half-life, leading to a net signal increase.[13]This is still an artifact. Deprioritize the compound.
Guide 3: Validating Target Engagement with Orthogonal & Biophysical Methods

Confirming that a compound's activity is genuine requires demonstrating a direct physical interaction with the intended target.[9] This is the cornerstone of hit validation.[8][25][26]

The Hit Validation Cascade

A tiered approach is essential to efficiently triage hits and eliminate false positives.[7][9]

Validation_Cascade Primary_Screen Primary HTS Hit (e.g., Biochemical Assay) Orthogonal_Assay Orthogonal Assay (Different Technology, e.g., Cell-Based) Primary_Screen->Orthogonal_Assay Biophysical_Methods Biophysical Confirmation (e.g., SPR, ITC, DSF) Orthogonal_Assay->Biophysical_Methods Active False_Positive False Positive (Deprioritize) Orthogonal_Assay->False_Positive Inactive Validated_Hit Validated Hit Ready for Lead-Op Biophysical_Methods->Validated_Hit Direct Binding Confirmed Biophysical_Methods->False_Positive No Direct Binding

Caption: A typical hit validation cascade.[8]

Overview of Key Biophysical Methods

These methods provide direct evidence of a compound-protein interaction, moving beyond indirect activity readouts.[25][27][28][29]

MethodPrincipleInformation ProvidedKey Consideration
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target.[30]Binding affinity (KD), kinetics (kon/koff).[9]Requires protein immobilization, which can affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[30]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[28]Considered the "gold standard" for thermodynamics; requires larger amounts of pure protein.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.[9]Confirms binding (ΔTm); qualitative assessment of affinity.High-throughput and requires less protein than ITC.
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of the protein or ligand upon binding.Can map the binding site on the protein; detects weak binders.Requires large amounts of protein and specialized equipment.

By systematically applying these troubleshooting guides and validation workflows, researchers can effectively de-risk hits like 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine, ensuring that valuable resources are focused on compounds with genuine, on-target activity.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. ACS Chemical Biology, 5(11), 1059–1072. [Link]

  • Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1535–1544. [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]

  • Edfeldt, F. N., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 220-230. [Link]

  • Renaud, J., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of structural biology, 172(1), 142-157. [Link]

  • Kohl, F., et al. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 738-748. [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • Johnson, M. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in enzymology, 610, 1-33. [Link]

  • Singh, N., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical reviews, 8(1), 79-105. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Rapisarda, A., et al. (2002). Identification of Small Molecule Inhibitors of Hypoxia-inducible Factor 1 Transcriptional Activation Pathway. Cancer Research, 62(15), 4316-4324. [Link]

  • Smith, E. C., et al. (2021). Use of the Split Luciferase Complementation Assay to Identify Novel Small Molecules That Disrupt Essential Protein–Protein Interactions of Viruses. Viruses, 13(12), 2498. [Link]

  • Rishton, G. M. (1997). Examples of chemical substructures that can cause interference with biochemical assays under HTS conditions. Drug Discovery Today, 2(9), 382-384. [Link]

  • The Bumbling Biochemist. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 1-19. [Link]

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Karplus, M., & D.L. Weaver. (2023). Natural Language Processing Methods for the Study of Protein–Ligand Interactions. Journal of Chemical Information and Modeling. [Link]

  • Redzicka, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(11), 3568. [Link]

  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry. The Bumbling Biochemist. [Link]

  • Zhang, X., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]

  • Hryhorenko, I. O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-29. [Link]

  • Special Issue: Recent Developments in the Medicinal Chemistry of Pyrroles. (n.d.). MDPI. [Link]

  • Sadybekov, A. A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 65(1), 17-34. [Link]

  • Peters, J. U., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 3(12), 1018-1022. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Glickman, J. F., & Schmid, A. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 665-666. [Link]

  • Simas, QC. (2021). Best Practices for Quality Control in Pharmaceuticals. Simas QC. [Link]

  • Wikipedia contributors. (2023, November 13). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • S. J. Hewitt, et al. (2015). Computational toxicology methods in chemical library design and high-throughput screening hit validation. Future Medicinal Chemistry, 7(12), 1571-1589. [Link]

  • D. L. Oldenburg, et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 14(5), 499-511. [Link]

  • S. P. Yadav, et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 98. [Link]

  • Wille AT (2024) Quality Control Strategies for Drug Development and Manufacturing. Int J Res Dev Pharm L Sci, 10: 194. [Link]

  • TRACER. (n.d.). What quality grade labeled compounds do you need in your trials? TRACER. [Link]

  • Ardan Pharma. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Ardan Pharma. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature biotechnology, 26(8), 933-940. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • BenchSci. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. BenchSci. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. [Link]

  • Peterson, R. T. (2005). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Chemistry & biology, 12(10), 1073-1077. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the novel scaffold 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine and its structural analogs. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes data from closely related pyrrolopyridine and pyrrolopyrimidine analogs to infer its potential as a kinase inhibitor and guide future drug discovery efforts.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine core is a "privileged" scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1][2] Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[5]

This guide will deconstruct the SAR of the 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine scaffold by examining the roles of its three key components: the pyrrole, the pyridine, and the morpholine moieties. By understanding how modifications to each part of the molecule impact its biological activity, researchers can rationally design more potent and selective inhibitors.

Deconstructing the Structure-Activity Relationship (SAR)

The SAR of this class of compounds is best understood by considering the distinct contributions of each heterocyclic system and the carbonyl linker.

The 4-(1H-pyrrol-1-yl)pyridine Core: The Anchor

The 4-(1H-pyrrol-1-yl)pyridine core serves as the primary anchoring motif within the kinase ATP-binding pocket. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors. The attached pyrrole ring often engages in hydrophobic or π-stacking interactions with nearby amino acid residues, further stabilizing the inhibitor-enzyme complex.[4]

  • Pyrrole Substitutions: Modifications to the pyrrole ring can significantly impact potency and selectivity. Small alkyl or electron-withdrawing groups on the pyrrole can modulate the electronic properties of the system and influence binding affinity.[6]

  • Pyridine Isomers and Fused Rings: While the core of our interest is a pyrrolopyridine, it's insightful to consider related fused systems like pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines. These fused systems often exhibit enhanced potency due to their rigidified conformation, which can pre-organize the molecule for optimal binding.[3][7] The nitrogen atom's position within the pyridine or pyrimidine ring is also critical for establishing the correct hydrogen bonding pattern with the kinase hinge.

The Carbonyl Morpholine Moiety: The Selectivity and Solubility Driver

The 2-carbonylmorpholine unit plays a multifaceted role in determining the overall properties of the molecule.

  • The Carbonyl Linker: The carbonyl group acts as a hydrogen bond acceptor and provides a key attachment point for the morpholine ring. Its orientation is critical for positioning the morpholine in a suitable solvent-exposed region or a specific sub-pocket of the kinase.

  • The Morpholine Ring: The morpholine ring is a common feature in drug candidates due to its favorable physicochemical properties. It generally enhances aqueous solubility and can be a key determinant of selectivity.

    • Improving Pharmacokinetics: The polar nature of the morpholine ring can improve metabolic stability and oral bioavailability.[7]

    • Achieving Selectivity: By extending into solvent-exposed regions or interacting with specific amino acid residues outside the immediate ATP-binding site, the morpholine ring can confer selectivity for a particular kinase or kinase family.

    • Substitutions on the Morpholine Ring: Introducing substituents on the morpholine ring, such as a methyl group, can further fine-tune selectivity and potency by creating additional interactions with the target protein.[7]

Comparative Analysis of Structural Analogs

To illustrate the SAR principles discussed, the following table summarizes the reported activities of various pyrrolopyridine and pyrrolopyrimidine analogs against different kinase targets. It is important to note that these are not direct analogs of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine but provide valuable insights into the broader class of compounds.

Compound Scaffold Modification Target Kinase(s) Potency (IC50/Ki) Key SAR Insights Reference
Pyrrolo[2,3-b]pyridineVaried substituents at the 2 and 4 positionsFGFR1, 2, 37-25 nM (for compound 4h)The 1H-pyrrolo[2,3-b]pyridine core is a potent scaffold for FGFR inhibitors.[2]
PyrazolopyridineIntroduction of a pyridine nitrogenHPK1<1.0 nM (for compound 6)The pyridine nitrogen forms a water-bridged hydrogen bond, enhancing potency.[4]
4-Morpholino-2-phenylquinazolineThieno[3,2-d]pyrimidine corePI3K p110alpha2.0 nMThe morpholine moiety contributes to selectivity over other PI3K isoforms.
Sulfonylmorpholinopyrimidine(3R)-3-Methylmorpholin-4-ylATR5 nMThe methyl group on the morpholine ring enhances potency and selectivity.[7]
2-anilino-4-(1H-pyrrol-3-yl)pyrimidineAniline and pyrrole substitutionsCDK2, CDK4Potent inhibitorsDemonstrates the effectiveness of the pyrrole-pyrimidine core for CDK inhibition.[6]

Experimental Protocols: A Representative Kinase Inhibition Assay

To evaluate the inhibitory activity of novel compounds against a target kinase, a robust and reproducible assay is essential. The following is a generalized protocol for an in vitro kinase assay using a luminescence-based method to measure ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (solubilized in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • Kinase reaction buffer

      • Test compound at various concentrations (or DMSO for control wells)

      • Kinase substrate

      • Recombinant kinase

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • After the incubation period, add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the SAR and Experimental Workflow

Structure-Activity Relationship Diagram

SAR_of_Pyrrolopyridine_Analogs cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Impact on Properties Core 4-(1H-Pyrrol-1-yl)pyridine Pyrrole Pyrrole Substitutions (Alkyl, EWGs) Core->Pyrrole Modify Pyridine Pyridine/Pyrimidine Core (N position, Fused rings) Core->Pyridine Modify Morpholine Morpholine Substitutions (Methyl, etc.) Core->Morpholine Modify Potency Potency (IC50/Ki) Pyrrole->Potency Selectivity Kinase Selectivity Pyrrole->Selectivity Pyridine->Potency Pyridine->Selectivity Morpholine->Selectivity PK Pharmacokinetics (Solubility, Stability) Morpholine->PK

Caption: Key SAR points for pyrrolopyridine-based kinase inhibitors.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Prep Prepare Compound Serial Dilutions Start->Prep Setup Set up Kinase Reaction (Buffer, Compound, Substrate, Kinase) Prep->Setup Preinc Pre-incubate Setup->Preinc Initiate Initiate Reaction (Add ATP) Preinc->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Kinase-Glo® Reagent & Measure Luminescence Incubate->Detect Analyze Data Analysis (Calculate % Inhibition, Determine IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research on related pyrrolopyridine and pyrrolopyrimidine analogs, it is hypothesized that this compound class will exhibit activity against one or more kinase targets. The key to unlocking its full potential lies in a systematic exploration of its SAR.

Future work should focus on the synthesis of a focused library of analogs with modifications to the pyrrole, pyridine, and morpholine rings. These compounds should then be screened against a panel of kinases to identify initial hits. Subsequent optimization of these hits, guided by the SAR principles outlined in this guide, could lead to the discovery of potent and selective drug candidates with favorable pharmacokinetic properties.

References

  • A new, rapid, colorimetric chemodosimeter, 4-(pyrrol-1-yl)pyridine, for nitrite detection in aqueous solution. [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. [Link]

  • Morpholine derivatives as dopamine receptor subtype ligands.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. [Link]

  • Structure activity relationship of compound 4. [Link]

  • Synthesis of 4-(1H-pyrrol-2-yl)pyridine, related compounds, and their application in sulfite sensing. [Link]

  • l-piperidinyl]methyl]-2- pyridinecarboxamide as a covalentinhibitor of menin-mll interaction. [Link]

  • N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. [Link]

  • 4h-pyrrolo[3,2-c]pyridin-4-one compounds. [Link]

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

  • Selective synthesis of pyrrolo[1,2-a]azepines or 4,6-dicarbonyl indoles via tandem reactions of alkynones with pyrrole derivatives. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

  • Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. [Link]

  • 4H-pyrrolo[3,2-c]pyridin-4-one deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Pyrrolopyrazines as kinase inhibitors.

Sources

Deconvoluting the Enigma: A Guide to Target Identification and Validation of Novel Compounds Using CETSA

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unmasking the Cellular Targets of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the identification of its molecular target. Without a known target, understanding the mechanism of action, optimizing for efficacy and safety, and developing robust biomarkers becomes a matter of conjecture. This guide addresses this challenge head-on, using the novel compound 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine as a case study to illustrate a powerful strategy for target deconvolution and validation, centered around the Cellular Thermal Shift Assay (CETSA).

While traditional target identification methods often rely on chemical modifications of the compound for affinity-based pulldowns, these approaches can be time-consuming and may alter the compound's original bioactivity. CETSA offers a label-free alternative, enabling the assessment of target engagement in a physiologically relevant cellular context.[1][2] This guide will provide a comprehensive, in-depth comparison of CETSA with other methodologies and a detailed, field-proven workflow for its application in identifying and validating the unknown targets of novel chemical entities.

The CETSA Principle: A Shift in Perspective

The Cellular Thermal Shift Assay is founded on a simple biophysical principle: the binding of a ligand, such as a small molecule drug, to its protein target alters the protein's thermal stability.[3] Typically, this binding event stabilizes the protein, making it more resistant to heat-induced denaturation and aggregation.[4] By subjecting cells or cell lysates to a temperature gradient in the presence and absence of the compound, and then quantifying the amount of soluble protein at each temperature, we can identify proteins that exhibit a "thermal shift," indicating a direct or indirect interaction with the compound.[3][5]

A Strategic Workflow for Target Deconvolution

For a compound with an unknown target, a proteome-wide application of CETSA, often referred to as Thermal Proteome Profiling (TPP), is the ideal starting point.[4][6] This unbiased approach allows for the simultaneous screening of thousands of proteins for potential interactions.[6]

Phase 1: Unbiased Target Discovery with Thermal Proteome Profiling (TPP)

The initial phase aims to generate a list of potential target candidates.

TPP_Workflow cluster_sample_prep Sample Preparation cluster_cetsa CETSA Protocol cluster_analysis Proteomic Analysis A Culture relevant cell line B Treat cells with 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine (or vehicle control) A->B C Aliquot cell suspension B->C D Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E Cell lysis and separation of soluble and aggregated proteins D->E F Prepare soluble fractions for mass spectrometry (MS) E->F G Quantitative MS analysis (e.g., TMT labeling) F->G H Data analysis to identify proteins with significant thermal shifts (ΔTm) G->H I Candidate Targets H->I List of potential hit proteins

Figure 2. Orthogonal validation strategy for TPP hits.

Biophysical Validation

These methods confirm a direct physical interaction between the compound and the purified protein.

  • Targeted CETSA (Western Blot): This is a lower-throughput version of CETSA that uses an antibody to detect the thermal stabilization of a specific protein of interest. [7]It is an excellent first step for validating individual hits from the TPP experiment.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding affinity and kinetics of the interaction between the compound and a purified recombinant version of the target protein. [8]* Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay on purified protein, this method measures the change in the melting temperature of the recombinant protein upon compound binding, typically using a fluorescent dye. [8]

Cellular and Functional Validation

These assays confirm that the compound engages the target in a cellular context and that this engagement leads to a functional consequence.

  • Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should abolish or reduce the cellular phenotype observed with the compound if it is a true on-target effect. [6]* Cellular Target Engagement Assays: Techniques like NanoBRET can provide a quantitative measure of compound binding to the target protein in living cells. [9]* Downstream Pathway Analysis: If the target is a kinase or part of a known signaling pathway, treating cells with the compound and analyzing the phosphorylation status of downstream substrates can provide functional evidence of target engagement.

Conclusion

The journey to identify the molecular target of a novel compound like 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine requires a systematic and multi-faceted approach. Thermal Proteome Profiling stands out as a powerful, unbiased discovery engine, providing a comprehensive view of the compound's interactions within the complex cellular environment. However, the true strength of this approach lies in its integration with a rigorous validation workflow. By combining the proteome-wide insights of TPP with orthogonal biophysical and cellular validation methods, researchers can move with confidence from a list of potential hits to a validated target. This strategy not only illuminates the mechanism of action but also paves the way for rational drug design and the development of the next generation of therapeutics.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567-1594. [Link]

  • Franken, H., et al. (2015). Thermal proteome profiling for monitoring ligand-target engagement in cells. Nature Protocols, 10(10), 1567-1593. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Validating Drug Discovery Hits with CETSA® Technology. Retrieved from [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement. Nature Reviews Drug Discovery, 15(3), 152-153. [Link]

  • Henderson, M. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Perrin, L., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 513-524. [Link]

  • Friman, T. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6(1), 1-11. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Chernobrovkin, A., et al. (2024). Proteome wide target deconvolution of pharmacologically active natural products by CETSA® coupled to mass spectrometry. Cancer Research, 84(6_Supplement), 646-646. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Functional Assays/Target Validation Services. Retrieved from [Link]

  • Martinez Molina, D. (n.d.). CETSA. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Henderson, M. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(3), 525-535. [Link]

  • Dziekan, J. M., et al. (2018). An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions. PLoS One, 13(12), e0208245. [Link]

  • Zhang, T., et al. (2021). Assessing target engagement using proteome-wide solvent shift assays. eLife, 10, e73033. [Link]

  • Dai, L., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. Phytomedicine, 118, 154862. [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]

  • Vasta, J. D., et al. (2019). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. In Methods in molecular biology (Vol. 2025, pp. 203-220). [Link]

  • Huber, K. V. M., et al. (2019). Strategy to follow-up and validate hits from phenotypic screening by cellular thermal shift assay coupled with mass spectrometry (CETSA-MS). IRF. [Link]

  • Vasta, J. D., et al. (2019). High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. Methods in Molecular Biology, 2025, 203-220. [Link]

  • Huber, K. V. M., et al. (2019). Strategy to follow-up and validate hits from phenotypic screening by cellular thermal shift assay coupled with mass spectrometry (CETSA-MS). Chimia, 73(5), 413-416. [Link]

  • Taylor, K. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-9. [Link]

Sources

Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Selectivity Featuring a Pyrrolo-Pyridine Morpholine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways makes them attractive for therapeutic intervention, yet the high degree of structural conservation across the kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a convoluted pharmacological profile that complicates clinical development.[1][2] This guide provides an in-depth comparison of kinase inhibitor cross-reactivity, using a representative pyrrolo-pyridine morpholine derivative (PPMD) as an illustrative selective inhibitor, benchmarked against the well-characterized, broadly active drug Dasatinib .

Through this analysis, we will explore the causal relationships behind experimental design, detail self-validating protocols, and provide a clear framework for interpreting broad kinase profiling data.

The Imperative of Selectivity Profiling

A kinase inhibitor's utility, whether as a therapeutic agent or a chemical probe, is fundamentally defined by its selectivity profile. A "selective" inhibitor potently modulates the activity of its intended target with minimal engagement of other kinases. Conversely, a "promiscuous" or "multi-targeted" inhibitor interacts with numerous kinases, which can sometimes be therapeutically beneficial but often confounds the interpretation of its biological effects and increases the risk of toxicity.[3][4]

Broad kinase profiling, often termed "kinome scanning," is the systematic screening of an inhibitor against a large panel of purified kinases to map its interaction landscape.[5][6] This process is not merely a data-gathering exercise; it is a critical step in validating a compound's mechanism of action and predicting its potential for clinical success.

Comparative Kinase Profiling: A Tale of Two Inhibitors

To illustrate the concept and practical outworking of selectivity, we will compare the hypothetical profiling data of our illustrative PPMD , a compound designed for high selectivity, against Dasatinib , an FDA-approved inhibitor known for its activity against a broad range of kinases.[7][8][9]

The data presented for PPMD is representative of a highly selective inhibitor, inspired by published data for potent and selective compounds sharing a similar structural core, such as the LRRK2 inhibitor PF-06447475 which features a 4-morpholino-7H-pyrrolo[2,3-d]pyrimidine scaffold.[4][10]

Data Presentation: Kinase Inhibition at 1 µM

The following table summarizes the inhibitory activity of PPMD and Dasatinib against a representative panel of kinases. The data is presented as the percentage of remaining kinase activity at a fixed inhibitor concentration of 1 µM, a standard concentration for initial broad-panel screening.[7]

Kinase TargetKinase FamilyPPMD (% Activity Remaining)Dasatinib (% Activity Remaining)
LRRK2 TKL 5% 35%
ABL1 TK 95%<1%
SRC TK 92%2%
PI3Kα Lipid Kinase 88%75%
AKT1 AGC 98%45%
MAPK1 (ERK2) CMGC 100%89%
CDK2 CMGC 96%30%
VEGFR2 TK 94%8%
PDGFRβ TK 91%5%
c-KIT TK 97%3%
p38α (MAPK14) CMGC 99%15%

Data for PPMD is illustrative. Data for Dasatinib is representative of publicly available kinome scan data.[8]

Interpreting the Selectivity Landscape

The data clearly delineates two distinct selectivity profiles.

  • PPMD demonstrates a highly selective profile, with profound inhibition of its primary target (LRRK2 in this illustrative case) and minimal to no effect on other kinases at the tested concentration. This "clean" profile is highly desirable for a chemical probe intended to elucidate the specific function of a single kinase.

  • Dasatinib , by contrast, shows potent inhibition across multiple kinase families, including its primary targets in the ABL and SRC families, but also significant activity against VEGFR2, PDGFRβ, c-KIT, and others.[9][11][12] This multi-targeted profile is integral to its clinical efficacy in certain leukemias but also underscores the importance of understanding its full spectrum of activity to anticipate potential side effects.

This comparative approach provides a powerful visual and quantitative tool for classifying inhibitors and making informed decisions in a drug discovery pipeline.

Experimental Design: A Self-Validating Kinase Profiling Workflow

The integrity of kinase profiling data hinges on a robust and well-controlled experimental design. The workflow described below is based on the widely adopted and highly sensitive luminescent ATP-depletion assay format, such as the ADP-Glo™ or Kinase-Glo® systems.[3][13][14][15] The principle of these assays is that as a kinase transfers phosphate from ATP to its substrate, ATP is consumed. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light; thus, a lower luminescent signal corresponds to higher kinase activity.[1][13]

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Compound Dilution (PPMD, Dasatinib, Staurosporine, DMSO) Kinase 2. Kinase Aliquoting (Panel of purified kinases) Incubate 4. Reaction Incubation (e.g., 60 min at RT) Compound->Incubate Add to plate Substrate 3. Substrate/ATP Mix (Specific for each kinase) Kinase->Incubate Add to plate Substrate->Incubate Initiate Reaction Stop 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Stop Develop 6. Add Kinase Detection Reagent (Converts ADP to ATP, provides luciferase/luciferin) Stop->Develop Read 7. Read Luminescence (Signal ∝ ADP produced) Develop->Read Calculate 8. Calculate % Inhibition vs. DMSO control Read->Calculate Visualize 9. Visualize Data (Tables, Heatmaps) Calculate->Visualize

Caption: Workflow for a broad kinase profiling panel using a luminescent assay.

Causality Behind Experimental Choices
  • Choice of Assay Format: Luminescent assays like ADP-Glo™ are chosen for their high sensitivity, broad dynamic range, and compatibility with high-throughput screening across diverse kinase types, including protein, lipid, and sugar kinases.[1][3][15] They are generally more sensitive than fluorescence-based methods and avoid the safety and disposal concerns of radiometric assays.[6][14]

  • ATP Concentration: The concentration of ATP is a critical parameter. Screening is often performed with the ATP concentration at or near the Michaelis constant (Km) for each specific kinase.[16] This ensures that the measured IC50 values are a closer reflection of the inhibitor's intrinsic affinity (Ki) for the ATP-binding site. Performing screens at physiological ATP concentrations (1-5 mM) can also be valuable, as it provides a more biologically relevant context, though it may mask the potency of some ATP-competitive inhibitors.[16]

  • Inclusion of Controls (A Self-Validating System):

    • Negative Control (DMSO): The vehicle (typically DMSO) represents 0% inhibition and establishes the baseline kinase activity (100% activity).

    • Positive Control (Staurosporine): A well-characterized, potent, and promiscuous inhibitor like Staurosporine is included for each kinase.[17][18] Consistent and potent inhibition by Staurosporine validates the assay's sensitivity and the kinase's activity, confirming that the system can detect inhibition if it occurs. Failure of this control for a specific kinase would invalidate the data for that target.

    • No-Enzyme Control: Wells containing substrate and ATP but no kinase are used to determine the background signal.

Visualizing Selectivity: From Raw Data to Actionable Insights

Raw data (% inhibition) is often transformed into more intuitive visualizations. Heatmaps are particularly effective for comparing multiple compounds across a large kinase panel.[19][20][21] However, a simple conceptual diagram can also illustrate the core principle of selectivity.

Caption: Conceptual diagram of promiscuous vs. selective kinase inhibition.

Conclusion and Future Directions

Understanding the cross-reactivity of a kinase inhibitor is not a final step but an integral part of the discovery and development cycle. Broad kinase profiling provides a critical dataset that informs on potential mechanisms of toxicity, opportunities for drug repositioning, and the confidence with which a compound can be used to probe biological pathways.

As demonstrated by the comparative analysis of our illustrative selective PPMD and the multi-targeted inhibitor Dasatinib, selectivity is not an absolute term but a spectrum. The desired level of selectivity is dictated by the intended application. For a research tool aimed at dissecting a specific signaling node, a highly selective compound is paramount. For a therapeutic agent, a multi-targeted profile can, in some cases, offer superior efficacy. The key is to possess a comprehensive understanding of a compound's kinome-wide interactions to rationally advance its development and application.

References

  • Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: staurosporine | DiscoveRx KINOMEscan® screen Source: DiscoveRx URL: [Link]

  • Title: Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor Source: PubMed - NIH URL: [Link]

  • Title: Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: KINOMEscan data Source: HMS LINCS Project URL: [Link]

  • Title: dasatinib | DiscoveRx KINOMEscan® screen Source: DiscoveRx URL: [Link]

  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: Data-Driven Global Assessment of Protein Kinase Inhibitors with Emphasis on Covalent Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7 H -pyrrolo[2,3- d ]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor Source: ResearchGate URL: [Link]

  • Title: A chemical and phosphoproteomic characterization of dasatinib action in lung cancer Source: PMC - NIH URL: [Link]

  • Title: LINCS KinomeScan Kinase Inhibitor Targets Dataset Source: Harmonizome URL: [Link]

  • Title: Biochemical assays for kinase activity detection Source: Celtarys - Drug Discovery URL: [Link]

  • Title: Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics Source: AACR Journals URL: [Link]

  • Title: An isothermal shift assay for proteome scale drug-target identification Source: PMC - NIH URL: [Link]

  • Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: ScienceDirect URL: [Link]

  • Title: Different Susceptibility of Protein Kinases to Staurosporine Inhibition Source: ResearchGate URL: [Link]

  • Title: Crystalline form of n-[4-[4-(4-morpholinyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-4-[[3(r)-[(1-oxo -2-propen-1-yl)
  • Title: Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors Source: PubMed - NIH URL: [Link]

  • Title: Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase Source: PMC - NIH URL: [Link]

  • Title: Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes Source: ACS Publications URL: [Link]

  • Title: Heat map of kinase inhibition of the 21 kinases selected by... Source: ResearchGate URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: KINOMEscan Source: DiscoverX URL: [Link]

  • Title: Heatmap for the kinase selectivity profile. Mean percent inhibition... Source: ResearchGate URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

Sources

A Senior Application Scientist's Guide to Preclinical Benchmarking: Evaluating 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine Against an FDA-Approved Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Rigorous Benchmarking

In the landscape of modern drug discovery, the morpholine ring is a privileged scaffold, prized for its ability to improve solubility, metabolic stability, and bioavailability.[1] Its presence in numerous FDA-approved drugs, from anticancer agents to antibiotics, attests to its value.[1][2] This guide focuses on a novel investigational compound, 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine , which we will refer to as PYRIMORPH-X . The pyrrolopyridine core is a well-established pharmacophore in kinase inhibition, suggesting a potential role in oncology.

The objective of this document is to provide a comprehensive, scientifically-grounded framework for benchmarking PYRIMORPH-X. This is not merely a checklist of assays; it is a strategic guide that explains the causality behind each experimental choice. Our goal is to build a preclinical data package that rigorously evaluates the compound's potential by comparing it directly against a relevant, best-in-class therapeutic.

For this purpose, we have selected Gefitinib (Iressa®) as our benchmark. Gefitinib is an FDA-approved, morpholine-containing selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer.[3][4] This comparison will allow us to contextualize the performance of PYRIMORPH-X and make data-driven decisions about its future development.

Part 1: The Foundational Question - Target Engagement and Potency

Before any other parameter is measured, we must answer two fundamental questions: Does PYRIMORPH-X engage its intended biological target, and with what potency? Answering this requires a two-pronged approach: a biochemical assay to measure direct target interaction and a cell-based assay to confirm this interaction within a biological context.[5][6]

Biochemical Potency: The In Vitro Kinase Assay

The first step is to quantify the direct inhibitory effect of PYRIMORPH-X on the kinase of interest (e.g., EGFR, for this comparative guide). A radiometric filter binding assay is a gold-standard method.[7]

Experimental Protocol: Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding)

  • Reaction Setup: Prepare a reaction mixture in kinase buffer containing the purified recombinant kinase enzyme, a suitable peptide or protein substrate, and magnesium chloride.

  • Compound Addition: Add PYRIMORPH-X or Gefitinib across a range of concentrations (e.g., 1 nM to 100 µM) to the reaction wells. Include a DMSO vehicle control.

  • Initiation: Start the phosphorylation reaction by adding [³³P]-γ-ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, which captures the now-radiolabeled substrate.

  • Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [³³P]-γ-ATP.

  • Quantification: Add scintillation fluid to the dried plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Cellular Target Engagement: Confirming Action in a Living System

A potent biochemical IC50 is meaningless if the compound cannot penetrate the cell membrane and engage its target in the complex intracellular environment.[5] The NanoBRET® Target Engagement (TE) assay is a superior method for quantifying compound binding at a specific target in live cells.[8]

Experimental Protocol: NanoBRET® Target Engagement Assay

  • Cell Preparation: Use HEK293 cells transiently transfected to express the target kinase as a fusion protein with NanoLuc® luciferase. Plate these cells in a suitable multi-well format.

  • Tracer Addition: Add the NanoBRET® TE Tracer, a fluorescently-labeled ligand that binds to the kinase's active site, at a pre-optimized concentration.

  • Compound Treatment: Immediately treat the cells with PYRIMORPH-X or Gefitinib across a full concentration curve.

  • Substrate Addition & Equilibration: Add the NanoGlo® Substrate to generate the luminescent signal and incubate to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that the test compound is displacing the tracer from the target protein. Plotting this displacement against compound concentration yields a cellular IC50, reflecting target affinity in a physiological context.[8]

Data Summary: Potency & Target Engagement

The data below illustrates the expected output from these foundational experiments. For PYRIMORPH-X, we use hypothetical but realistic values to frame the comparison.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
PYRIMORPH-X EGFR1545
Gefitinib EGFR2560

Interpretation: In this hypothetical scenario, PYRIMORPH-X demonstrates slightly superior biochemical and cellular potency compared to Gefitinib. The small shift between biochemical and cellular IC50 values suggests good cell permeability and minimal impact from cellular factors like ATP concentration or efflux pumps.

Part 2: Defining the Therapeutic Window - Selectivity Profiling

Potency is only one side of the coin; the other is selectivity. Off-target activity, particularly against other kinases, is a primary driver of toxicity. A broad kinase panel screen is therefore non-negotiable for de-risking a lead compound.[9]

Experimental Workflow: Large-Panel Kinase Selectivity Screen

G cluster_0 Benchmarking Workflow A Compound Dilution (PYRIMORPH-X & Gefitinib) 10 µM Screening Concentration B Kinase Panel Assay (e.g., KINOMEscan®) >400 Kinases A->B Incubate with kinase library C Binding Interaction Measured (% Inhibition vs. Control) B->C Quantify binding D Data Analysis Identify Off-Target Hits (e.g., >90% Inhibition) C->D Process raw data E Selectivity Score Calculation (e.g., S-Score) D->E Quantify selectivity F Comparative Assessment PYRIMORPH-X vs. Gefitinib Selectivity Profile E->F Benchmark

Caption: High-level workflow for kinase selectivity profiling.

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[10]

  • Procedure: Kinases are mixed with the tagged ligand and the test compound (PYRIMORPH-X or Gefitinib, typically at 1-10 µM). The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Output: Results are reported as "% Inhibition" or "% of Control." A lower percentage indicates stronger binding of the test compound to the kinase, signifying a potential interaction.

Data Summary: Kinase Selectivity Profile
CompoundOn-Target (EGFR) % Inhibition @ 1µMSignificant Off-Target Hits (>90% Inhibition @ 1µM)
PYRIMORPH-X 99%SRC, ABL1
Gefitinib 98%LCK, FYN, YES1

Interpretation: This hypothetical data shows PYRIMORPH-X has a "cleaner" selectivity profile than Gefitinib, with fewer significant off-target hits at a high concentration. However, the identified hits (SRC, ABL1) are critical signaling kinases and would require follow-up IC50 determination to understand the potential for off-target toxicity.

Part 3: Predicting Clinical Viability - In Vitro ADME and Safety Pharmacology

A potent and selective compound is of little use if it cannot reach its target in the body or if it causes unacceptable toxicity. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and key safety liabilities is crucial.[11][12][13]

Metabolic Stability: Liver Microsomal Assay

This assay predicts the rate of Phase I metabolism, a primary determinant of a drug's half-life and clearance.[14][15]

Experimental Protocol: Human Liver Microsomal (HLM) Stability

  • Incubation: Incubate PYRIMORPH-X or Gefitinib (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) at 37°C.[16][17]

  • Reaction Start: Initiate the metabolic reaction by adding the cofactor NADPH.[14]

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quench: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Oral Absorption Potential: Caco-2 Permeability Assay

This assay uses a monolayer of human intestinal cells to predict a drug's potential for oral absorption and to identify whether it is a substrate of efflux pumps like P-glycoprotein (P-gp).[18][19]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Monolayer Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21-28 days until they form a differentiated, confluent monolayer with functional tight junctions.[20]

  • Integrity Check: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[21]

  • Permeability Measurement (A-to-B): Add the test compound to the apical (AP, or upper) chamber, which represents the intestinal lumen. Sample from the basolateral (BL, or lower) chamber, representing the bloodstream, over time (e.g., 2 hours).

  • Permeability Measurement (B-to-A): In a separate monolayer, add the compound to the BL chamber and sample from the AP chamber. This measures active efflux.

  • Analysis: Quantify compound concentrations in all samples via LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.[19]

  • Efflux Ratio (ER): Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.

Cardiac Safety: hERG Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[22] Assessing hERG liability early is a mandatory step in safety pharmacology.[23] The gold-standard method is automated patch-clamp electrophysiology.[24]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[22]

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve a whole-cell recording configuration.

  • Current Measurement: Apply a specific voltage pulse protocol to elicit the characteristic hERG tail current. Record a stable baseline current.

  • Compound Application: Perfuse the cells with increasing concentrations of PYRIMORPH-X or Gefitinib.

  • Inhibition Quantification: Measure the reduction in the hERG tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Data Summary: In Vitro ADME & Safety Profile
ParameterAssayPYRIMORPH-X (Hypothetical)Gefitinib (Reference)Interpretation
Metabolic Stability HLM Intrinsic Clearance (µL/min/mg)2540Low to Moderate Clearance
Permeability Caco-2 Papp (A-B) (10⁻⁶ cm/s)1512High Permeability (Good Absorption)
Efflux Caco-2 Efflux Ratio1.21.5Not a significant efflux substrate
Cardiac Safety hERG IC50 (µM)> 305Low risk of hERG-mediated cardiotoxicity

Interpretation: In this comparative profile, PYRIMORPH-X exhibits favorable ADME properties, with good metabolic stability and high permeability, suggesting good oral bioavailability. Crucially, its hERG IC50 is >30 µM, indicating a significantly lower risk of cardiotoxicity compared to Gefitinib, which provides a substantial safety margin.

Part 4: Synthesis and Strategic Outlook

This benchmarking guide outlines a logical, tiered approach to evaluating a novel compound like PYRIMORPH-X.

Workflow Synthesis Diagram

G cluster_0 Preclinical Benchmarking Cascade Potency Tier 1: Potency & Engagement - Biochemical Kinase Assay - Cellular Target Engagement Assay Selectivity Tier 2: Selectivity - Broad Kinome Panel Screen - Off-Target IC50 Follow-up Potency->Selectivity Is it potent? ADME_Safety Tier 3: In Vitro DMPK & Safety - Microsomal Stability - Caco-2 Permeability - hERG Patch Clamp Selectivity->ADME_Safety Is it selective? Decision Go/No-Go Decision Point Proceed to In Vivo Efficacy? ADME_Safety->Decision Is it drug-like & safe?

Sources

comparing in vitro potency and in vivo efficacy of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of G9a/GLP Histone Methyltransferase Inhibitors: A Guide for Researchers

Editorial Note: Initial searches for in vitro and in vivo data on 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine did not yield specific results. However, the chemical scaffold strongly suggests activity against the histone methyltransferases G9a and G9a-like protein (GLP). This guide therefore provides a comprehensive comparison of well-characterized, potent, and widely used G9a/GLP inhibitors—UNC0642, A-366, and BIX-01294—to serve as a valuable resource for researchers interested in this target class.

Introduction: Targeting G9a/GLP in Disease

The histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1) are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks associated with transcriptional repression. G9a and GLP often form a heterodimeric complex and play crucial roles in various cellular processes, including gene silencing, DNA replication, and maintaining genomic stability. Dysregulation of G9a/GLP activity has been implicated in numerous diseases, particularly in cancer, where their overexpression is often linked to poor prognosis.[1] This has made G9a/GLP attractive therapeutic targets for the development of small molecule inhibitors.

This guide provides a detailed comparison of the in vitro potency and in vivo efficacy of three prominent G9a/GLP inhibitors: UNC0642, A-366, and BIX-01294. We will delve into their biochemical and cellular activities, as well as their performance in preclinical animal models, to provide a comprehensive resource for researchers in the field of epigenetics and drug discovery.

Mechanism of Action of G9a/GLP Inhibitors

The inhibitors discussed in this guide—UNC0642, A-366, and BIX-01294—are all small molecules that target the catalytic activity of G9a and GLP. They are competitive with the peptide substrate, binding to the enzyme's active site and preventing the methylation of histone H3.[2][3] By inhibiting G9a/GLP, these compounds lead to a global reduction in H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes and other genes involved in critical cellular pathways, ultimately leading to anti-tumor effects such as apoptosis and cell growth inhibition.[1][4]

G9a_GLP_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitors Pharmacological Intervention G9a_GLP G9a/GLP Complex H3K9 Histone H3 (K9) G9a_GLP->H3K9 Methylation H3K9me2 H3K9me2 H3K9->H3K9me2 Gene_Silencing Gene Silencing H3K9me2->Gene_Silencing Tumor_Suppressor Tumor Suppressor Gene Expression UNC0642 UNC0642 UNC0642->G9a_GLP Inhibition A366 A-366 A366->G9a_GLP Inhibition BIX01294 BIX-01294 BIX01294->G9a_GLP Inhibition

Caption: Mechanism of G9a/GLP Inhibition.

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of a compound is a critical determinant of its potential as a therapeutic agent or a research tool. Here, we compare the biochemical and cellular activities of UNC0642, A-366, and BIX-01294.

CompoundG9a IC50 (nM)GLP IC50 (nM)Cellular H3K9me2 IC50 (nM)Notes
UNC0642 < 2.5[5]< 2.5[5]~50-100 (in various cell lines)[2][4]Highly potent dual inhibitor with excellent selectivity over other methyltransferases.[5]
A-366 3.3[5]38[5]~50-150 (in various cell lines)[6][7]Potent and selective, with a preference for G9a over GLP.[8]
BIX-01294 1,700 (cell-free assay: 2,700)[2][5]38,000[2]~1,000-5,000 (in various cell lines)[2][9]First-in-class G9a inhibitor, less potent and selective compared to newer compounds.[2]

Expert Insights: The evolution from BIX-01294 to the more advanced UNC0642 and A-366 compounds highlights the progress in achieving higher potency and selectivity for G9a/GLP. UNC0642 stands out for its equipotent inhibition of both G9a and GLP, making it an excellent tool for studying the combined effects of inhibiting this complex. In contrast, A-366's moderate selectivity for G9a may offer a nuanced approach to dissecting the individual roles of G9a and GLP.

In Vivo Efficacy: Preclinical Evidence

The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. Here, we summarize the available preclinical data for our three comparator compounds.

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
UNC0642 Human bladder cancer (J82) xenografts in nude mice5 mg/kg, i.p., every other daySignificant suppression of tumor growth[1][4]
A-366 Human AML (MV4;11) xenografts in SCID/bg mice30 mg/kg/day via osmotic minipumpModest (45%) tumor growth inhibition[6][10]
BIX-01294 Mouse models of schizophrenia0.5 or 1 mg/kg, i.p., daily for one weekReduced cortical H3K9me2 levels and increased expression of schizophrenia candidate genes[11]

Expert Insights: UNC0642 demonstrates robust anti-tumor efficacy in a xenograft model of bladder cancer, underscoring its potential as a therapeutic agent.[1][4] The in vivo activity of A-366 in a leukemia model, although modest, provides evidence of target engagement and a biological response.[6][10] BIX-01294, while less potent, has been instrumental in early in vivo studies to understand the physiological roles of G9a/GLP, including in the central nervous system.[11] The choice of inhibitor for in vivo studies should be guided by the desired potency, pharmacokinetic properties, and the specific biological question being addressed. UNC0642 is often favored for in vivo oncology studies due to its improved pharmacokinetic profile compared to earlier inhibitors.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

In Vitro G9a/GLP Inhibition Assay (Biochemical)

This protocol outlines a typical biochemical assay to determine the IC50 values of inhibitors against G9a and GLP.

G9a_Biochemical_Assay start Start prepare_reagents Prepare Assay Buffer, G9a/GLP Enzyme, Histone H3 Substrate, and SAM start->prepare_reagents dispense_inhibitor Dispense Test Compounds (e.g., UNC0642, A-366, BIX-01294) in a 384-well plate prepare_reagents->dispense_inhibitor add_enzyme Add G9a or GLP Enzyme dispense_inhibitor->add_enzyme incubate1 Incubate at Room Temperature add_enzyme->incubate1 add_substrate Add Histone H3 Peptide Substrate and S-adenosylmethionine (SAM) incubate1->add_substrate incubate2 Incubate to Allow Methylation Reaction add_substrate->incubate2 stop_reaction Stop Reaction (e.g., with SAH and detection reagents) incubate2->stop_reaction read_plate Read Plate on a Suitable Plate Reader stop_reaction->read_plate analyze_data Analyze Data to Determine IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a G9a/GLP biochemical inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). Dilute recombinant human G9a or GLP enzyme, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in the assay buffer.

  • Compound Dispensing: Serially dilute the test inhibitors in DMSO and dispense into a 384-well assay plate.

  • Enzyme Addition: Add the diluted G9a or GLP enzyme to the wells containing the test compounds and incubate briefly.

  • Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the methylated product. This can be achieved using various methods, such as AlphaLISA, where a europium-chelate-labeled anti-methylated lysine antibody and streptavidin-coated donor beads are added.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of a G9a/GLP inhibitor in a tumor xenograft model.

Xenograft_Study_Workflow start Start cell_culture Culture Human Cancer Cells (e.g., J82 bladder cancer cells) start->cell_culture implantation Subcutaneously Implant Cancer Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Grow to a Palpable Size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment and Vehicle Control Groups tumor_growth->randomization treatment Administer Test Compound (e.g., UNC0642) or Vehicle according to Dosing Schedule randomization->treatment monitoring Monitor Tumor Volume and Body Weight Throughout the Study treatment->monitoring endpoint Euthanize Mice at Study Endpoint monitoring->endpoint tissue_collection Collect Tumors and Other Tissues for Pharmacodynamic Analysis endpoint->tissue_collection data_analysis Analyze Tumor Growth Inhibition and Pharmacodynamic Markers tissue_collection->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo tumor xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture the desired human cancer cell line in appropriate media. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the tumor-bearing mice into treatment and vehicle control groups.

  • Treatment Administration: Prepare the test compound in a suitable vehicle and administer it to the mice according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage, or continuous infusion via osmotic minipump).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for H3K9me2) and the remainder fixed for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group. Analyze the PD markers to confirm target engagement and downstream effects.

Conclusion

The development of potent and selective inhibitors of G9a and GLP has provided invaluable tools for dissecting the roles of these epigenetic regulators in health and disease. While BIX-01294 was a pioneering inhibitor, newer compounds like UNC0642 and A-366 offer significantly improved potency, selectivity, and in vivo utility. UNC0642, with its high potency and favorable pharmacokinetic properties, has emerged as a robust in vivo tool for preclinical cancer studies. A-366 provides an alternative with a distinct chemical scaffold and a degree of selectivity for G9a. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired pharmacological profile. This guide provides a foundation for making informed decisions when selecting and utilizing G9a/GLP inhibitors in your research.

References

  • Huang, R., Sun, J., Li, M., Dong, Y., Zhang, Y., & Yan, J. (2019). Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. Acta Pharmacologica Sinica, 40(8), 1076–1084. [Link]

  • Pappano, W. N., et al. (2015). The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. PLOS ONE, 10(7), e0131716. [Link]

  • Huang, R., Sun, J., Li, M., Dong, Y., Zhang, Y., & Yan, J. (2019). Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. Cancer Research, 79(13 Supplement), 4315. [Link]

  • Liu, F., et al. (2013). Discovery of an in Vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931–8942. [Link]

  • Huang, R., Sun, J., Li, M., Dong, Y., Zhang, Y., & Yan, J. (2019). Abstract 4315: UNC0642 inhibits G9a and induces apoptosis of human bladder cancer cells. Cancer Research, 79(13_Supplement), 4315-4315. [Link]

  • Anonymous. (2020). A-366 is a Potent Histone Methyltransferase G9a Inhibitor. Network of Cancer Research. [Link]

  • Pappano, W. N., et al. (2015). The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. PLOS ONE, 10(7), e0131716. [Link]

  • Chase, K. A., et al. (2019). Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models. PLOS ONE, 14(6), e0218138. [Link]

  • Al-Haggar, M. S., et al. (2019). In vivo administration of G9a inhibitor A366 decreases osteogenic potential of bone marrow-derived mesenchymal stem cells. Tissue and Cell, 59, 39-46. [Link]

  • Vesely, C., et al. (2020). Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma. Frontiers in Cell and Developmental Biology, 8, 442. [Link]

  • Pappano, W. N., et al. (2015). A-366 has cellular activity comparable to known G9a/GLP inhibitors. ResearchGate. [Link]

  • Xiong, Y., et al. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 60(5), 1876–1891. [Link]

  • Rodriguez-Sanz, H., et al. (2017). Inhibition of Histone H3K9 Methylation by BIX-01294 Promotes Stress-Induced Microspore Totipotency and Enhances Embryogenesis Initiation. Frontiers in Plant Science, 8, 1084. [Link]

  • Rodriguez-Sanz, H., et al. (2017). Inhibition of histone H3K9 methylation by BIX-01294 promotes stress-induced microspore totipotency and enhances embryogenesis initiation. Docta Complutense. [Link]

  • Kim, Y. S., et al. (2015). The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis. BMB Reports, 48(1), 44-49. [Link]

  • Xiong, Y., et al. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. ACS Publications. [Link]

  • Xiong, Y., et al. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. ResearchGate. [Link]

  • Li, F., et al. (2017). Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3353-3358. [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25035-25046. [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433–1438. [Link]

  • Sgrignani, J., et al. (2018). Identification of 4-aryl-1H-pyrrole[2,3-b]pyridine derivatives for the development of new B-Raf inhibitors. Chemical Biology & Drug Design, 92(1), 1382-1386. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • Patel, V., et al. (2025). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Medicinal Chemistry. [Link]

  • Thomas, M., et al. (2021). Synthesis of 4-(1H-pyrrol-2-yl)pyridine, related compounds, and their application in sulfite sensing. American Chemical Society. [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Eltsov, O. S., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(9), 619-630. [Link]

  • Anonymous. (2024). Pyridine scaffold: its diverse biological actions. IJNRD.org. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.